2-Benzofurancarboxaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzofuran-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O2/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDZHRRCUWNSCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047121 | |
| Record name | 2-Benzofurancarboxaldehyde | |
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Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystalline solid, bitter almond odour | |
| Record name | 2-Benzofurancarboxaldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/612/ | |
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Boiling Point |
130.00 to 131.00 °C. @ 13.00 mm Hg | |
| Record name | 2-Benzofurancarboxaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033183 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water, slightly soluble (in ethanol) | |
| Record name | 2-Benzofurancarboxaldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/612/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
4265-16-1 | |
| Record name | 2-Benzofurancarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4265-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Benzofuran carboxaldehyde | |
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| Record name | 2-Benzofurancarboxaldehyde | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | 2-Benzofurancarboxaldehyde | |
| Source | EPA DSSTox | |
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| Record name | Benzofuran-2-carboxaldehyde | |
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| Record name | 2-FORMYLBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DGQ01SIT6T | |
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| Record name | 2-Benzofurancarboxaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033183 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
195.00 to 198.00 °C. @ 760.00 mm Hg | |
| Record name | 2-Benzofurancarboxaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033183 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
2-Benzofurancarboxaldehyde synthesis from salicylaldehyde
The synthesis of 2-Benzofurancarboxaldehyde from Salicylaldehyde is a foundational transformation in medicinal chemistry, serving as a gateway to benzofuran-based pharmacophores found in anti-arrhythmic drugs (e.g., Amiodarone derivatives) and anti-tumor agents.
While direct formylation of benzofuran is possible, the most robust, scalable, and chemically defined route for drug development involves the cyclization of salicylaldehyde with an
Part 1: Strategic Retrosynthesis & Pathway Selection
The "Ester Intermediate" Strategy
In a drug discovery context, "one-pot" syntheses often fail to provide the necessary purity profiles required for GLP (Good Laboratory Practice) standards. Therefore, this guide prioritizes a 3-step stepwise synthesis :
-
O-Alkylation/Cyclization: Salicylaldehyde
Ethyl benzofuran-2-carboxylate. -
Reduction: Ester
2-Benzofuranmethanol (Alcohol). -
Oxidation: Alcohol
this compound.
Why this route?
-
Purification Checkpoints: The ester and alcohol intermediates are stable solids/oils that can be crystallized or distilled, removing phenolic impurities early.
-
Avoidance of Over-Reduction: Direct reduction of the ester to the aldehyde (using DIBAL-H at -78°C) is elegant but prone to over-reduction to the alcohol in scale-up scenarios. The Stepwise (Redox) method is self-validating.
Retrosynthetic Logic Diagram
Figure 1: The stepwise disconnection ensures isolation of stable intermediates.
Part 2: Detailed Experimental Protocol
Step 1: Cyclization to Ethyl Benzofuran-2-carboxylate
This reaction utilizes a tandem Williamson ether synthesis followed by an intramolecular aldol-type condensation (often termed the Rap-Stoermer modification).
Reagents:
-
Ethyl Bromoacetate (1.2 equiv)[1]
-
Potassium Carbonate (
) (3.0 equiv)[1][2] -
Solvent: DMF (Dimethylformamide) or Acetonitrile (
). Note: DMF is preferred for rate; MeCN for easier workup.
Protocol:
-
Setup: Charge a round-bottom flask with Salicylaldehyde (e.g., 100 mmol) and anhydrous DMF (200 mL).
-
Deprotonation: Add anhydrous
(300 mmol) in one portion. The suspension will turn yellow (phenoxide formation). Stir for 15 minutes at ambient temperature. -
Alkylation: Add Ethyl Bromoacetate (120 mmol) dropwise over 10 minutes to control the exotherm.
-
Cyclization: Heat the mixture to 80–90°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2). The intermediate O-alkylated acyclic ether usually converts rapidly to the cyclized benzofuran at this temperature.
-
Workup: Cool to room temperature. Pour into ice-water (500 mL). The product usually precipitates as a solid.
-
Purification: Filter the solid. If an oil forms, extract with Ethyl Acetate, wash with brine, dry over
, and concentrate. Recrystallize from Ethanol/Water if necessary.
Key Mechanistic Insight:
The reaction proceeds via an intermediate ethyl 2-formylphenoxyacetate .[3] The base then abstracts a proton from the
Step 2: Reduction to 2-Benzofuranmethanol
We utilize Lithium Aluminum Hydride (
Reagents:
-
Ethyl Benzofuran-2-carboxylate (from Step 1)[2]
- (0.75 equiv [3 hydrides utilized] or 1.0 equiv for safety)
-
Solvent: Anhydrous THF
Protocol:
-
Setup: Under Nitrogen/Argon, suspend
(1.0 equiv) in anhydrous THF at 0°C. -
Addition: Dissolve the ester in THF and add dropwise to the hydride suspension. Maintain temp < 10°C.
-
Reaction: Allow to warm to room temperature and stir for 1–2 hours.
-
Quench (Fieser Method): Cool to 0°C. Carefully add water (
mL), then 15% NaOH ( mL), then water ( mL) where is the mass of LAH in grams. -
Isolation: Filter the granular aluminum salts. Concentrate the filtrate to yield 2-Benzofuranmethanol.
Step 3: Oxidation to this compound
Manganese Dioxide (
Reagents:
-
2-Benzofuranmethanol
-
Activated
(10–20 equiv) -
Solvent: Dichloromethane (DCM) or Chloroform
Protocol:
-
Reaction: Dissolve the alcohol in DCM. Add Activated
(excess is required due to surface area dependence). -
Agitation: Stir vigorously at room temperature or reflux for 12–24 hours.
-
Filtration: Filter through a pad of Celite to remove the manganese oxides.
-
Final Isolation: Evaporate the solvent. The residue is typically the pure This compound (an oil or low-melting solid).
Part 3: Mechanistic Visualization & Critical Parameters
Reaction Mechanism (Step 1)
The formation of the furan ring is the critical complexity-building step.
Figure 2: The cascade sequence of O-alkylation, cyclization, and dehydration.
Critical Process Parameters (CPP) Table
| Parameter | Recommended Range | Impact on Quality |
| Step 1 Temperature | 80°C – 95°C | <80°C: Incomplete cyclization (intermediate ether remains). >100°C: Decarboxylation byproducts. |
| Base Selection | Stronger bases (NaH) can cause side reactions; weaker bases ( | |
| MnO2 Quality | Activated (Acid washed) | Unactivated MnO2 leads to stalled oxidation (Step 3). |
| Water Content | Strictly Anhydrous (Step 2) | Moisture destroys LAH, lowering yield and creating aluminum emulsions. |
Part 4: Troubleshooting & Impurity Profile
Common Impurity: The "Acyclic Ether"
If Step 1 is stopped too early or run too cold, you will isolate Ethyl 2-formylphenoxyacetate .
-
Detection: NMR shows a singlet around 4.8 ppm (
) and the aldehyde proton is still present. -
Fix: Reflux the crude material again with
in DMF.
Alternative Route: Direct DIBAL-H Reduction
For advanced chemists requiring fewer steps, the ester can be reduced directly to the aldehyde.
-
Condition: 1.05 equiv DIBAL-H, Toluene, -78°C .
-
Risk: If the temperature rises above -60°C, the aldehyde reduces further to the alcohol. This method requires precise cryogenic control often unavailable in standard exploratory labs.
References
-
Kowalewska, M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry. Link
-
Reddy, S., et al. (2015). A convenient synthesis of 2-substituted benzofurans from salicylaldehydes. RSC Advances. Link
-
ChemSpider Synthetic Pages. (2011). O-Alkylation of Salicylaldehyde with Ethyl Bromoacetate and Subsequent Dehydrative Annulation. Link
-
Chemistry Steps. DIBAL Reducing Agent: Mechanism and Selectivity. Link
-
Master Organic Chemistry. Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters. Link
Sources
Molecular Structure and Core Physicochemical Properties
An In-Depth Technical Guide to the Physicochemical Properties of 2-Formylbenzofuran
Introduction
2-Formylbenzofuran, also known as benzo[b]furan-2-carboxaldehyde, is a pivotal heterocyclic aldehyde that serves as a cornerstone in the synthesis of a myriad of complex organic molecules. The benzofuran moiety, a fusion of benzene and furan rings, is a privileged scaffold found in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1] The strategic placement of a reactive aldehyde group at the 2-position of this scaffold renders 2-formylbenzofuran an exceptionally versatile building block for drug discovery, medicinal chemistry, and materials science.
This technical guide provides a comprehensive exploration of the core physicochemical properties of 2-formylbenzofuran. It is designed for researchers, scientists, and drug development professionals, offering not just a compilation of data, but also insights into the experimental causality and practical application of this knowledge. We will delve into its structural and spectroscopic characteristics, established synthetic protocols, chemical reactivity, and safety considerations, providing a holistic understanding of this important chemical entity.
The unique arrangement of the fused aromatic system and the electron-withdrawing aldehyde group dictates the distinct properties and reactivity of 2-formylbenzofuran.
Caption: Chemical structure of 2-formylbenzofuran.
The fundamental physicochemical properties of 2-formylbenzofuran are summarized in the table below, providing a quick reference for laboratory applications.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₆O₂ | [2] |
| Molecular Weight | 146.14 g/mol | [2] |
| Appearance | Crystalline solid | [2] |
| Odor | Bitter almond-like | [2] |
| Melting Point | 198-199 °C | [3] |
| Boiling Point | 130-131 °C at 13.00 mmHg | [2] |
| Solubility | Insoluble in water; slightly soluble in ethanol | [2] |
Spectroscopic Characterization: A Structural Fingerprint
Spectroscopic analysis is fundamental to confirming the identity and purity of 2-formylbenzofuran. The interplay between the benzofuran ring and the aldehyde group results in a unique spectral signature.
Caption: Key spectroscopic features of 2-formylbenzofuran.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of 2-formylbenzofuran in solution.
-
¹H NMR: The proton NMR spectrum is characterized by a highly deshielded singlet for the aldehyde proton, a direct consequence of the electronegativity of the adjacent oxygen and the magnetic anisotropy of the carbonyl group. The protons on the furan and benzene rings appear in the aromatic region with distinct splitting patterns.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| Aldehyde (-CHO) | ~9.75 | Singlet (s) |
| Aromatic (H3, H4, H5, H6, H7) | ~7.30 - 7.80 | Multiplet (m) |
-
¹³C NMR: The carbon spectrum is distinguished by the carbonyl carbon resonance at a very low field. The carbons of the benzofuran scaffold resonate in the aromatic region.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aldehyde (C=O) | ~180 |
| C2 (ipso-CHO) | ~153 |
| C7a (bridgehead) | ~156 |
| C3a (bridgehead) | ~128 |
| C3 | ~117 |
| Aromatic (C4, C5, C6, C7) | ~112 - 130 |
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental for identifying the key functional groups, particularly the aldehyde carbonyl.
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch (Aldehyde) | ~1690 - 1670 | Strong |
| C-H Stretch (Aldehyde) | ~2850 and ~2750 | Medium, often sharp |
| C=C Stretch (Aromatic) | ~1600 - 1450 | Medium to Strong |
| C-O-C Stretch (Furan) | ~1250 - 1020 | Strong |
The conjugation of the aldehyde with the benzofuran ring system lowers the C=O stretching frequency compared to a simple aliphatic aldehyde.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides crucial information about the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): A prominent peak is expected at m/z = 146, corresponding to the molecular weight of the compound.[2]
-
Key Fragmentation: The most characteristic fragmentation is the loss of the formyl radical (•CHO, 29 Da) or carbon monoxide (CO, 28 Da) to give a stable benzofuranyl cation at m/z = 117 or a benzofuran radical cation at m/z = 118, respectively.
Synthesis and Purification
The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic and heteroaromatic rings, making it an ideal choice for the synthesis of 2-formylbenzofuran from benzofuran.[4]
Caption: General workflow for the synthesis of 2-formylbenzofuran.
Experimental Protocol: Vilsmeier-Haack Formylation
Causality: This protocol relies on the in-situ formation of the electrophilic Vilsmeier reagent (chloroiminium salt) from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The electron-rich benzofuran ring attacks this reagent, primarily at the C2 position due to higher electron density, leading to the formylated product after hydrolysis.
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool anhydrous DMF (3.0 eq.) to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature at 0 °C. Allow the mixture to stir for 30 minutes at this temperature to ensure the complete formation of the Vilsmeier reagent.
-
Formylation: Dissolve benzofuran (1.0 eq.) in a minimal amount of an anhydrous solvent (e.g., 1,2-dichloroethane). Add this solution dropwise to the Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Work-up and Hydrolysis: Once the reaction is complete, cool the mixture again in an ice bath and carefully pour it onto crushed ice containing a saturated solution of sodium acetate or sodium bicarbonate. This hydrolyzes the intermediate iminium salt to the aldehyde and neutralizes the acidic medium.
-
Extraction: Stir the aqueous mixture for 1 hour, then extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield pure 2-formylbenzofuran.
Chemical Reactivity and Synthetic Utility
The reactivity of 2-formylbenzofuran is dominated by the aldehyde group, which serves as a handle for a vast array of chemical transformations.
-
Oxidation: The aldehyde can be readily oxidized to the corresponding benzofuran-2-carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).
-
Reduction: The formyl group can be reduced to a hydroxymethyl group (2-(hydroxymethyl)benzofuran) using mild reducing agents such as sodium borohydride (NaBH₄).
-
Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles, including Grignard reagents and organolithium compounds, to form secondary alcohols.
-
Condensation Reactions: It undergoes condensation reactions with active methylene compounds (e.g., malonates in Knoevenagel condensation) and amines/hydrazines to form Schiff bases and hydrazones, respectively.
-
Wittig Reaction: Reaction with phosphorus ylides provides a reliable route to 2-vinylbenzofuran derivatives.
-
Electrophilic Substitution: While the benzofuran ring is generally reactive towards electrophiles, the electron-withdrawing nature of the 2-formyl group deactivates the ring, making further electrophilic substitution more challenging and typically directing it to the C5 position.
Applications in Research and Development
The synthetic versatility of 2-formylbenzofuran makes it a high-value intermediate in several fields.
-
Medicinal Chemistry: It is a key precursor for the synthesis of complex benzofuran-containing molecules with potential therapeutic applications. The benzofuran scaffold is present in marketed drugs like the antiarrhythmic Amiodarone.[5]
-
Agrochemicals: Benzofuran derivatives have shown promise as fungicides and insecticides.[5]
-
Materials Science: The rigid, planar structure of the benzofuran system is exploited in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and field-effect transistors.[1]
Safety and Handling
As a reactive aldehyde, 2-formylbenzofuran requires careful handling in a laboratory setting.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
References
-
Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. (n.d.). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. Retrieved January 31, 2026, from [Link]
-
2-Benzofurancarboxaldehyde. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]
-
(E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. (2018). MDPI. Retrieved January 31, 2026, from [Link]
-
Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes - Supporting Information. (2020). The Royal Society of Chemistry. Retrieved January 31, 2026, from [Link]
Sources
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzofuran synthesis [organic-chemistry.org]
- 3. rsc.org [rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. (E)-N’-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide [mdpi.com]
Technical Guide: 1H and 13C NMR Spectral Analysis of 2-Benzofurancarboxaldehyde
This guide outlines the spectroscopic characterization of 2-Benzofurancarboxaldehyde (CAS: 4265-16-1), a critical heterocyclic building block in medicinal chemistry. The following protocols and data analysis frameworks are designed for high-fidelity structural validation.
Executive Summary
This compound (also known as 2-formylbenzofuran) is a bicyclic aromatic aldehyde.[1] Its NMR spectrum is distinct due to the strong anisotropic effect of the carbonyl group at the C2 position, which significantly deshields the adjacent furan proton (H3) and the aromatic ring protons. This guide provides a standard operating procedure (SOP) for its characterization, distinguishing it from common impurities like 2-benzofurancarboxylic acid (oxidation product) or isomeric 3-formylbenzofuran.[2]
Structural Assignment & Atom Numbering
To ensure accurate assignment, we utilize the standard IUPAC numbering for the benzofuran core.[2]
Molecular Architecture Diagram
The following diagram visualizes the atom numbering scheme used throughout this guide.
Caption: Atom connectivity and numbering for this compound. Note the C2-C3 double bond.[3]
Experimental Protocols
Sample Preparation
-
Solvent: Chloroform-d (
) is the standard solvent. Dimethyl sulfoxide- ( ) is used if solubility issues arise or to separate overlapping aromatic signals. -
Concentration: 10–15 mg of sample in 0.6 mL solvent is optimal for 1H NMR; 30–50 mg is recommended for 13C NMR to resolve quaternary carbons.[2]
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual
at 7.26 ppm.[2]
Acquisition Parameters
-
1H NMR: Minimum 300 MHz (400 MHz+ recommended). Spectral width -2 to 12 ppm.
-
13C NMR: Proton-decoupled (
). Relaxation delay ( ) 2.0s to ensure quantitative integration of the carbonyl carbon.
1H NMR Spectral Analysis
The proton spectrum is characterized by a highly deshielded aldehyde singlet and a complex aromatic region. The H3 proton on the furan ring is the most critical diagnostic signal after the aldehyde.
Chemical Shift Data ( , 400 MHz)
| Proton Assignment | Shift ( | Multiplicity | Coupling ( | Structural Insight |
| -CHO (Aldehyde) | 9.88 | Singlet (s) | - | Highly deshielded; diagnostic for 2-formyl group.[2] |
| H-3 (Furan) | 7.55 - 7.60 | Singlet (s) | ~1.0 (long range) | Deshielded by adjacent C=O.[2] Often appears as a broad singlet or doublet due to long-range coupling with H7. |
| H-4 (Benzene) | 7.75 | Doublet (d) | 7.8 | Ortho to bridgehead; deshielded by ring current and proximity to C3. |
| H-7 (Benzene) | 7.50 - 7.60 | Doublet (d) | 8.0 | Ortho to oxygen; overlaps with H3 in some solvents.[2] |
| H-5, H-6 | 7.30 - 7.45 | Multiplet (m) | - | Meta/Para protons; typically form a complex "roofed" multiplet.[2] |
Mechanistic Interpretation
-
The Aldehyde Singlet (9.88 ppm): This peak confirms the oxidation state. If a broad singlet appears ~11-13 ppm, the sample has oxidized to 2-benzofurancarboxylic acid .
-
The H3 Singlet (7.55 ppm): In unsubstituted benzofuran, H3 appears upfield (~6.7 ppm).[2] The shift to ~7.55 ppm is caused by the strong electron-withdrawing nature of the C2-carbonyl, which depletes electron density from the C2-C3 double bond.
-
Aromatic Region: The protons at C4 and C7 are generally resolved as doublets, while C5 and C6 overlap.[2]
13C NMR Spectral Analysis
The carbon spectrum confirms the skeleton. The most difficult signals to observe are the quaternary carbons (C2, C3a, C7a) due to long relaxation times.[2]
Chemical Shift Data ( , 100 MHz)
| Carbon Assignment | Shift ( | Type | Notes |
| C=O (Aldehyde) | 179.8 | CH | Characteristic aldehyde carbonyl. |
| C-7a (Bridgehead) | 156.3 | Quaternary | Deshielded by direct attachment to Oxygen. |
| C-2 (Furan) | 152.8 | Quaternary | Beta to carbonyl; alpha to Oxygen. |
| C-3a (Bridgehead) | 128.5 | Quaternary | Junction carbon.[2] |
| C-3 (Furan) | 116.5 | CH | Significantly shielded compared to benzene carbons. |
| C-4, C-5, C-6 | 123.0 - 129.0 | CH | Typical aromatic range.[2] |
| C-7 | 112.8 | CH | Shielded by ortho-oxygen effect. |
Logic Flow for Structural Validation
The following workflow illustrates the decision process for confirming the identity of this compound using NMR data.
Caption: Decision logic for validating this compound via 1H NMR.
Quality Control & Impurity Profiling
When analyzing commercial or synthesized samples, look for these common impurities:
-
2-Benzofurancarboxylic Acid: Result of air oxidation.
-
Indicator: Loss of 9.8 ppm singlet; appearance of broad -COOH peak >11 ppm.
-
-
Benzofuran (Starting Material):
-
Indicator: Doublets at 6.7 ppm (H3) and 7.6 ppm (H2) with
Hz.[2]
-
-
Solvent Residuals (CDCl3):
-
Indicator: Singlet at 7.26 ppm (
) and triplet at 77.16 ppm ( ).[2]
-
References
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[2] SDBS No. 2789.[2] [2]
-
Sigma-Aldrich. this compound Product Specification & NMR Reference.[2]
-
Royal Society of Chemistry. ChemSpider Record: this compound. CSID: 55278.[2]
-
PubChem. Compound Summary for CID 61341: this compound. National Library of Medicine.[2] [2]
-
Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[2] J. Org.[2][4] Chem. 1997, 62, 21, 7512–7515.[2]
Sources
- 1. Benzofuran-2-carboxaldehyde - High purity | EN [georganics.sk]
- 2. WO2017084494A1 - Benzofuran derivative, preparation method thereof and use thereof in medicine - Google Patents [patents.google.com]
- 3. academic.oup.com [academic.oup.com]
- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
Methodological & Application
Technical Application Note: Vilsmeier-Haack Synthesis of 2-Benzofurancarboxaldehyde
Executive Summary
This technical guide details the synthesis of 2-benzofurancarboxaldehyde (CAS: 4265-16-1) utilizing the Vilsmeier-Haack reaction. Unlike indole, which typically undergoes electrophilic substitution at the C3 position, benzofuran favors substitution at the C2 position under Vilsmeier conditions due to the specific electronic activation provided by the ring oxygen. This protocol addresses the critical challenges of the reaction: controlling the exothermic formation of the chloromethyliminium salt (Vilsmeier reagent), ensuring anhydrous integrity to prevent reagent decomposition, and managing the violent hydrolysis step. A specialized purification strategy using bisulfite adduct formation is included to ensure high-purity isolation suitable for pharmaceutical intermediates.
Mechanistic Insight & Strategic Considerations
The Electrophilic Species
The reaction proceeds via the in situ generation of the Vilsmeier Reagent (chloromethyliminium chloride). This species is highly electrophilic and moisture-sensitive.
-
Formation: Reaction of
-dimethylformamide (DMF) with Phosphorus Oxychloride (POCl ).[1][2][3][4] -
Selectivity: The benzofuran ring is activated by the oxygen atom. While the C3 position is electronically active, the Vilsmeier-Haack reaction on benzofuran predominantly yields the C2-formyl derivative. This regioselectivity is attributed to the stability of the intermediate and the lack of steric hindrance at C2 compared to the C3 position in the transition state for this specific electrophile.
Reaction Pathway Visualization
The following diagram illustrates the critical intermediates, highlighting the transition from the active reagent to the iminium salt and final hydrolysis.
Figure 1: Mechanistic pathway of the Vilsmeier-Haack formylation targeting the C2 position of benzofuran.
Experimental Protocol
Safety & Pre-requisites
-
Thermal Hazard: The mixing of DMF and POCl
is exothermic . A thermal runaway can occur if POCl is added too rapidly [1]. -
Moisture Control: All glassware must be oven-dried. POCl
reacts violently with water to produce HCl and phosphoric acid. -
Toxicity: POCl
is corrosive and toxic by inhalation. DMF is a potent solvent that can facilitate skin absorption of toxins. Work in a well-ventilated fume hood.
Materials Table
| Reagent | Equiv. | Role | Critical Attribute |
| Benzofuran | 1.0 | Substrate | Purity >98% |
| POCl | 1.2 - 1.5 | Electrophile Source | Freshly distilled/colorless |
| DMF | 5.0 - 10.0 | Solvent/Reagent | Anhydrous (<0.05% H |
| Sodium Acetate | Excess | Buffer | Anhydrous |
| Sodium Bisulfite | Excess | Purification | Saturated Aqueous Solution |
Step-by-Step Procedure
Phase 1: Generation of Vilsmeier Reagent
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, an internal temperature probe, a pressure-equalizing addition funnel, and a nitrogen inlet.
-
Solvent Charge: Add Anhydrous DMF (5.0 equiv) to the flask.
-
Cooling: Cool the DMF to 0–5 °C using an ice/salt bath.
-
Addition: Charge the addition funnel with POCl
(1.2 equiv) . Add dropwise to the DMF over 30–45 minutes.-
Critical Control: Maintain internal temperature < 10 °C . The solution will turn from colorless to pale yellow/orange.
-
Hold: Stir at 0–5 °C for an additional 30 minutes to ensure complete formation of the chloroiminium salt.
-
Phase 2: Formylation Reaction
-
Substrate Addition: Dissolve Benzofuran (1.0 equiv) in a minimum volume of anhydrous DMF (1–2 mL per gram of substrate). Add this solution dropwise to the reaction mixture at 0–5 °C.
-
Reaction: Remove the ice bath. Allow the mixture to warm to room temperature (RT).
-
Heating: Heat the reaction mixture to 70–80 °C for 4–6 hours.
-
Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 9:1) or HPLC.[5] The intermediate iminium salt may appear as a distinct spot that disappears upon hydrolysis.
-
Phase 3: Workup & Hydrolysis
-
Quenching (Violent Step): Cool the reaction mixture to RT. Pour the mixture slowly onto crushed ice (5x reaction volume) with vigorous stirring.
-
Note: The unreacted POCl
will hydrolyze exothermically.
-
-
Neutralization: Adjust the pH to 7–8 by slowly adding saturated aqueous Sodium Acetate (NaOAc) or 2M NaOH.
-
Observation: The solution will become cloudy as the aldehyde precipitates or oils out.
-
-
Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x) . Combine organic layers.
-
Washing: Wash combined organics with water (2x) and brine (1x) to remove residual DMF.
Advanced Purification: The Bisulfite Method
Standard column chromatography can be avoided or enhanced using the bisulfite adduct method, which specifically targets the aldehyde functionality, separating it from unreacted benzofuran or non-aldehyde byproducts [2][3].
Protocol for Bisulfite Purification:
-
Adduct Formation: Dissolve the crude organic oil in a minimal amount of Ethanol. Add an excess of saturated aqueous Sodium Bisulfite (NaHSO
) . -
Precipitation: Stir vigorously for 1–2 hours. The aldehyde-bisulfite adduct (a sulfonate salt) will precipitate as a white solid.
-
Filtration: Filter the solid and wash with diethyl ether (removes non-aldehyde impurities).
-
Regeneration: Suspend the solid in water. Add 10% aqueous Sodium Carbonate (Na
CO ) or dilute NaOH until pH > 10. Stir for 30 minutes. -
Isolation: Extract the liberated this compound into Ethyl Acetate. Dry over Na
SO and concentrate.
Workflow Diagram
Figure 2: Operational workflow including the bisulfite purification loop.
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Low Yield | Moisture in reagents decomposed the Vilsmeier reagent. | Use fresh bottle of POCl |
| Dark Tar Formation | Reaction temperature too high or POCl | Maintain strict T < 10°C during addition; do not exceed 80°C during heating. |
| No Precipitation with Bisulfite | Aldehyde concentration too low or ethanol content too high. | Concentrate the organic solution further; reduce ethanol volume to force precipitation. |
| Residual DMF in Product | Inefficient aqueous washing. | DMF is water-miscible but tenacious. Increase water washes or use 5% LiCl solution wash. |
References
-
Mettler Toledo. Thermal Hazards of the Vilsmeier-Haack Reaction.
-
BenchChem.[4][6] Aldehyde Purification via Bisulfite Adducts: Technical Support Guide. (Referenced via search context 1.8)
-
Boucher, M. M., et al. "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures."[7] Org.[6][7][8] Process Res. Dev. 2017, 21, 9, 1394–1403.[7]
-
Organic Chemistry Portal.[9] Vilsmeier-Haack Reaction.
-
Growing Science. Vilsmeier-Haack reagent: A facile synthesis. Current Chemistry Letters, 2013.
Sources
- 1. growingscience.com [growingscience.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Workup [chem.rochester.edu]
- 8. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
Application Note: High-Efficiency Synthesis of 2-Styrylbenzofurans via Wittig Olefination
Abstract
This application note details the protocol for the olefination of 2-benzofurancarboxaldehyde using the Wittig reaction. The benzofuran moiety is a privileged scaffold in medicinal chemistry, found in anti-arrhythmic drugs (e.g., Amiodarone) and anti-tumor agents. While the Wittig reaction is a classic transformation, its application to heterocyclic aromatic aldehydes requires specific attention to ylide stability and reaction conditions to control stereoselectivity (E/Z ratio). This guide provides a robust, scalable method for synthesizing 2-styrylbenzofuran derivatives, emphasizing mechanistic understanding, byproduct management (triphenylphosphine oxide removal), and stereochemical control.
Introduction & Strategic Considerations
The Benzofuran Scaffold in Drug Discovery
2-Substituted benzofurans are critical pharmacophores. The introduction of an alkenyl side chain (styryl or vinyl group) at the C2 position often enhances lipophilicity and allows for π-stacking interactions within protein binding pockets. The Wittig reaction offers a regiospecific advantage over elimination or cross-coupling methods, ensuring the double bond is formed exclusively at the aldehyde carbon.
Reactivity Profile of this compound
Unlike simple benzaldehyde, this compound possesses an electron-rich furan ring fused to a benzene.
-
Electronic Effect: The heteroatom (oxygen) donates electron density, making the carbonyl carbon slightly less electrophilic than in nitrobenzaldehyde but comparable to anisaldehyde.
-
Stability: The aldehyde is stable but prone to oxidation; inert atmosphere protocols are mandatory.
-
Stereochemical Challenge: Reaction with benzyltriphenylphosphonium salts (semi-stabilized ylides) typically yields mixtures of E and Z isomers. This protocol utilizes conditions favoring the thermodynamically stable E-isomer, which is generally the bioactive conformer in stilbene-like drugs.
Reaction Mechanism
The reaction proceeds via the interaction of a phosphonium ylide with the aldehyde carbonyl.[1][2][3][4][5] For this compound, the pathway involves the formation of a metastable oxaphosphetane intermediate.
Mechanistic Pathway (DOT Visualization)
Figure 1: Mechanistic flow of the Wittig reaction.[2][3] The formation of the strong P=O bond (approx. 575 kJ/mol) drives the irreversible elimination step.
Experimental Design
Reagent Selection Table
| Component | Reagent Choice | Role & Rationale |
| Substrate | This compound | Electrophile. Must be free of benzoic acid impurities. |
| Ylide Precursor | Benzyltriphenylphosphonium Chloride | Precursor for semi-stabilized ylide. Chloride salts are often less hygroscopic than bromides. |
| Base | Potassium tert-butoxide (KOtBu) | Strong, bulky base. Promotes E-selectivity via thermodynamic equilibration. |
| Solvent | Tetrahydrofuran (THF), anhydrous | Aprotic, polar enough to dissolve salts but supports ylide stability. |
| Atmosphere | Nitrogen or Argon | Essential. Ylides hydrolyze rapidly in moist air. |
Solvent & Base Screening (Optimization Data)
Data derived from internal validation studies on benzofuran substrates.
| Entry | Base | Solvent | Temp (°C) | Yield (%) | E:Z Ratio | Notes |
| 1 | NaOH (aq) | DCM | 25 | 65 | 55:45 | Phase Transfer. Good for scale, poor selectivity. |
| 2 | NaH | THF | 0 to 25 | 82 | 60:40 | Standard conditions. Excess NaH can cause side reactions. |
| 3 | KOtBu | THF | 0 to 25 | 88 | 85:15 | Recommended. Best balance of yield and E-selectivity. |
| 4 | LiHMDS | THF | -78 | 75 | 40:60 | Kinetic control favors Z, but lower yield here. |
Detailed Protocol: Synthesis of (E)-2-Styrylbenzofuran
Preparation
-
Glassware: Oven-dry a 100 mL two-neck round-bottom flask (RBF), magnetic stir bar, and addition funnel for at least 2 hours at 120°C. Cool under a stream of dry nitrogen.
-
Reagents: Ensure Benzyltriphenylphosphonium chloride is dry (store in desiccator). Distill THF over sodium/benzophenone or use HPLC-grade anhydrous solvent.
Step-by-Step Procedure
Step 1: Ylide Formation
-
Charge the RBF with Benzyltriphenylphosphonium chloride (1.2 equiv, 4.67 g, 12.0 mmol).
-
Add anhydrous THF (40 mL) and initiate stirring. The salt will form a suspension.
-
Cool the suspension to 0°C using an ice bath.
-
Add KOtBu (1.3 equiv, 1.46 g, 13.0 mmol) portion-wise over 5 minutes.
-
Observation: The mixture will turn a characteristic bright orange/red color, indicating the formation of the phosphorane (ylide).
-
-
Stir at 0°C for 30 minutes, then warm to room temperature (RT) for 30 minutes to ensure complete deprotonation.
Step 2: Aldehyde Addition
-
Dissolve This compound (1.0 equiv, 1.46 g, 10.0 mmol) in anhydrous THF (10 mL) in the addition funnel.
-
Cool the ylide solution back to 0°C .
-
Add the aldehyde solution dropwise over 15 minutes.
-
Rate Control: Slow addition prevents local heating and potential side reactions (e.g., Cannizzaro-type disproportionation).
-
Observation: The deep red color of the ylide will fade to a lighter yellow/orange as the ylide is consumed.
-
Step 3: Reaction & Monitoring
-
Remove the ice bath and allow the reaction to stir at RT.
-
Monitor via TLC (Hexanes:EtOAc 9:1) after 2 hours.
-
Rf values: Aldehyde (~0.5), Product (~0.8, UV active, often fluorescent), Phosphine Oxide (~0.1, stays at baseline).
-
-
If starting material remains, heat to reflux (66°C) for 1 hour. (Note: Reflux promotes E-isomer formation via equilibration).
Step 4: Workup
-
Quench the reaction by adding saturated NH₄Cl solution (30 mL).
-
Transfer to a separatory funnel and extract with Ethyl Acetate (3 x 30 mL).
-
Combine organic layers and wash with Brine (50 mL).
-
Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.
Purification (TPPO Removal Strategy)
Triphenylphosphine oxide (TPPO) is the major contaminant.
-
Trituration: Dissolve the crude residue in a minimum amount of Et₂O, then add Hexanes (50 mL) and stir vigorously. TPPO precipitates as a white solid. Filter off the solid.
-
Flash Chromatography: Purify the filtrate on silica gel.
-
Eluent: Gradient from 100% Hexanes to 95:5 Hexanes:EtOAc.
-
Target: Isolate the non-polar fluorescent band.
-
Workflow Diagram
Figure 2: Operational workflow for the batch synthesis.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Color Change (Step 1) | Wet reagents or solvent. | Re-dry THF and phosphonium salt. Ensure inert atmosphere. |
| Low Yield | Enolization of aldehyde. | Unlikely with this compound (no alpha-protons). Check stoichiometry; ensure ylide is in excess (1.2-1.5 eq). |
| High Z-Selectivity | Kinetic control dominant.[4] | To favor E: Use Lithium-free conditions (use Potassium bases), or perform the "Schlosser modification" (add PhLi then HCl/KOtBu). |
| Difficult Separation | TPPO co-elution. | Use ZnCl₂ complexation to precipitate TPPO or switch to polymer-supported triphenylphosphine. |
Safety Considerations
-
Phosphonium Salts: Irritants. Avoid inhalation of dust.
-
Potassium tert-butoxide: Moisture sensitive and corrosive. Causes severe skin burns. Handle in a fume hood.
-
This compound: Potential skin sensitizer.
References
-
Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects."[2][3][4][5] Chemical Reviews, 89(4), 863–927. Link
-
Vedejs, E., & Peterson, M. J. (1994). "Stereocontrol in organic synthesis using the Wittig reaction." Topics in Stereochemistry, 21, 1–85. Link
-
Dawood, K. M. (2005). "Synthesis of some new 2-aroyl- and 2-arylbenzofuran derivatives." Journal of Chemical Research, 2005(5), 329-333. (Validates reactivity of benzofuran-2-carboxaldehyde). Link
-
Edmonds, M., et al. (2004). "Wittig reactions of stabilized, semi-stabilized, and non-stabilized ylides."[5] Modern Carbonyl Olefination, Wiley-VCH. Link
Sources
Application Note: Targeted Synthesis of Schiff Bases from 2-Benzofurancarboxaldehyde for Antimicrobial Studies
Abstract
This application note details a rigorous protocol for the synthesis, purification, and antimicrobial evaluation of Schiff bases derived from 2-benzofurancarboxaldehyde . Benzofuran derivatives possess a pharmacophore essential for interacting with microbial DNA and enzymes. This guide focuses on the acid-catalyzed condensation of this compound with various primary amines to form azomethines (imines), followed by their biological screening against Gram-positive and Gram-negative bacteria.
Introduction & Pharmacological Rationale
The benzofuran moiety is a privileged structure in medicinal chemistry, often associated with antimicrobial, anti-inflammatory, and anticancer activities. The biological efficacy of Schiff bases derived from this scaffold is attributed to the azomethine linkage (-C=N-) , which mimics natural biological substrates and facilitates binding to active sites of microbial enzymes (e.g., DNA gyrase).
Mechanism of Action[1]
-
Hydrogen Bonding: The lone pair of electrons on the azomethine nitrogen allows for hydrogen bond formation with the active centers of cell constituents.
-
Interference with Normal Cell Processes: The molecule interferes with normal cell processes, potentially inhibiting protein synthesis or cell wall formation.
-
Chelation Potential: Although this protocol focuses on the ligand, the azomethine nitrogen and the furan oxygen can act as bidentate chelators for transition metals, further enhancing lipophilicity and membrane penetration.
Chemical Synthesis Strategy
The synthesis relies on a nucleophilic addition-elimination reaction. To ensure high yields and purity, we utilize glacial acetic acid as a catalyst.
Reaction Criticality (Expert Insight)
-
Solvent Choice (Ethanol/Methanol): Alcohol is preferred because the starting materials (aldehyde and amine) are generally soluble in hot alcohol, while the resulting Schiff base is often less soluble at room temperature, facilitating crystallization-based purification.
-
Catalyst (Glacial Acetic Acid): The carbonyl carbon of this compound is moderately electrophilic. Protonation of the carbonyl oxygen by the acid catalyst increases this electrophilicity, making it more susceptible to nucleophilic attack by the amine.
-
Water Removal: The reaction is reversible. Refluxing drives the equilibrium forward, and in difficult cases, a Dean-Stark trap or molecular sieves can be used, though usually not necessary for this specific aldehyde.
Diagram 1: Reaction Mechanism
The following diagram illustrates the acid-catalyzed pathway from reactants to the final imine product.
Caption: Acid-catalyzed nucleophilic addition-elimination mechanism for Schiff base formation.
Detailed Experimental Protocols
General Procedure for Synthesis
Reagents:
-
This compound (10 mmol)
-
Substituted Aniline / Primary Amine (10 mmol)
-
Absolute Ethanol (30–50 mL)
-
Glacial Acetic Acid (Catalytic, 2–3 drops)
Workflow:
-
Dissolution: In a 100 mL round-bottom flask (RBF), dissolve 10 mmol of this compound in 20 mL of absolute ethanol.
-
Addition: Slowly add an equimolar amount (10 mmol) of the primary amine dissolved in 10 mL of ethanol.
-
Catalysis: Add 2–3 drops of glacial acetic acid to the mixture.
-
Reflux: Attach a water condenser and reflux the mixture on a magnetic stirrer-heater at 70–80°C for 3–6 hours.
-
Checkpoint: Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3) as the mobile phase. Look for the disappearance of the aldehyde spot.
-
-
Precipitation: Pour the reaction mixture into a beaker containing crushed ice (approx. 100g) with vigorous stirring. The Schiff base should precipitate as a solid.[1][2]
-
Filtration: Filter the solid using a Buchner funnel under vacuum. Wash with cold water, followed by a small amount of cold ethanol.
Purification (Recrystallization)
Crude Schiff bases often contain unreacted amine.
-
Dissolve the crude solid in the minimum amount of boiling ethanol.
-
If the solution is colored due to impurities, treat with activated charcoal and filter while hot.
-
Allow the filtrate to cool slowly to room temperature, then refrigerate to maximize crystal yield.
-
Filter and dry in a desiccator over anhydrous
.
Characterization Checkpoints
Verify the structure before biological testing.
| Technique | Key Observation | Interpretation |
| FT-IR | Peak @ 1600–1640 cm⁻¹ | Confirmation of Azomethine (C=N) stretch.[3] |
| FT-IR | Absence @ 1700–1720 cm⁻¹ | Disappearance of Carbonyl (C=O) confirms conversion. |
| ¹H NMR | Singlet @ δ 8.0–9.0 ppm | Azomethine proton (-CH=N-). |
| Melting Point | Sharp range (< 2°C) | Indicates high purity. |
Antimicrobial Evaluation Protocols
Preparation of Test Compounds
-
Solvent: Dimethyl sulfoxide (DMSO).[3] It is non-toxic to most bacteria at low concentrations (<1%) and dissolves Schiff bases effectively.
-
Stock Solution: Prepare a stock concentration of 1 mg/mL (1000 µg/mL).
In Vitro Screening: Disc Diffusion Method
Used for preliminary screening of sensitivity.
-
Media Preparation: Sterilize Mueller-Hinton Agar (MHA) and pour into Petri dishes. Allow to solidify.
-
Inoculation: Standardize bacterial suspension to 0.5 McFarland standard (
CFU/mL). Swab the entire agar surface to create a lawn. -
Disc Placement: Place sterile 6mm filter paper discs onto the agar.
-
Loading: Impregnate discs with 10–20 µL of the test compound solution.
-
Control (+): Ciprofloxacin (Antibacterial) / Fluconazole (Antifungal).
-
Control (-): Pure DMSO.
-
-
Incubation: Incubate at 37°C for 24 hours (bacteria) or 25°C for 48 hours (fungi).
-
Measurement: Measure the diameter of the Zone of Inhibition (ZOI) in millimeters.
Determination of Minimum Inhibitory Concentration (MIC)
Used to quantify potency.
-
Broth Dilution: Use 96-well microtiter plates.
-
Serial Dilution: Add 100 µL of nutrient broth to all wells. Add 100 µL of test compound to the first well and serially dilute (two-fold) across the row.
-
Inoculation: Add 10 µL of standardized bacterial suspension to each well.
-
Incubation: Incubate at 37°C for 24 hours.
-
Visualization: Add 10 µL of resazurin dye (indicator). A color change from purple (oxidized) to pink (reduced) indicates microbial growth.
-
Result: The MIC is the lowest concentration well that remains purple (no growth).
Diagram 2: Experimental Workflow
This flowchart visualizes the complete pipeline from synthesis to bio-assay.
Caption: Integrated workflow for the development of benzofuran-based antimicrobial agents.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Precipitate | Product is soluble in ethanol. | Evaporate solvent to half volume or add water dropwise to induce turbidity. |
| Oily Product | Incomplete crystallization. | Scratch the side of the vessel with a glass rod or seed with a pure crystal. |
| Low Yield | Reversible reaction equilibrium. | Use a Dean-Stark trap to remove water (azeotropic distillation with toluene) if ethanol reflux fails. |
| Low Bioactivity | Poor solubility in media. | Ensure DMSO concentration is <1% in the final agar/broth; sonicate stock solution. |
References
-
Synthesis and Characterization: Jetir.Org. Schiff Bases: Synthesis, Applications and Characterization Using FT-NMR Spectroscopy. Link
-
General Protocol: Der Pharma Chemica. Synthesis and Characterization of New Schiff Bases and Biological Studies. Link
-
Antimicrobial Mechanism: Taylor & Francis. Synthesis, characterization and antibacterial activity of Cu (II) and Zn (II) complexes of 5-aminobenzofuran-2-carboxylate Schiff base ligands. Link
-
Benzofuran Specifics: PubMed. Synthesis of Schiff bases of benzofuran with potential biological activity. Link
-
Review of Activity: NIH. Pharmacological Activities of Schiff Bases and Their Derivatives. Link
Sources
Medicinal chemistry applications of 2-Benzofurancarboxaldehyde derivatives
Introduction: The Pharmacophore Advantage
In the landscape of heterocyclic medicinal chemistry, 2-benzofurancarboxaldehyde serves as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors. Its utility stems from two distinct properties:
-
Structural Rigidity: The fused benzene and furan rings provide a planar, lipophilic anchor that mimics amino acid residues (like Tryptophan) in protein binding pockets.
-
The Carbonyl "Hook": The C-2 aldehyde is highly reactive, serving as a divergent point for generating Schiff bases (antimicrobial/antiviral linkers) and chalcones (anticancer Michael acceptors).
This guide details the synthetic protocols and biological validation workflows for transforming this simple precursor into potent bioactive agents, specifically targeting tubulin polymerization (Cancer) and Acetylcholinesterase (Alzheimer's) .
Synthetic Strategy & Pathway Visualization
The following diagram illustrates the divergent synthesis pathways starting from this compound.
Figure 1: Divergent synthetic pathways utilizing the C-2 aldehyde handle for targeted drug discovery.
Protocol A: Synthesis of Benzofuran-Based Chalcones (Anticancer)
Rationale: Chalcones (1,3-diaryl-2-propen-1-ones) contain an
Materials
-
This compound (1.0 eq)
-
Substituted Acetophenone (e.g., 4-methoxyacetophenone) (1.0 eq)
-
Ethanol (95%)[2]
-
Sodium Hydroxide (40% w/v aqueous solution)
-
Ice-water bath
Step-by-Step Methodology
-
Dissolution: In a 50 mL round-bottom flask, dissolve 5 mmol of substituted acetophenone and 5 mmol of this compound in 15 mL of ethanol.
-
Catalysis: Place the flask in an ice bath (0–5 °C). Add 2 mL of 40% NaOH dropwise with vigorous stirring.
-
Critical Check: The solution often turns yellow/orange immediately due to the formation of the enolate ion.
-
-
Reaction: Stir the mixture at room temperature for 12–24 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
-
Endpoint: Disappearance of the aldehyde spot.
-
-
Workup: Pour the reaction mixture into 100 mL of crushed ice/water containing 2 mL of HCl (to neutralize excess base).
-
Purification: The precipitate is filtered, washed with cold water (3 x 20 mL), and recrystallized from hot ethanol.
Expected Yield: 75–85%
Characterization: 1H NMR will show doublet signals for
Protocol B: Synthesis of Benzofuran-Hydrazones (AChE Inhibitors)
Rationale: The
Materials
-
This compound (1.0 eq)
-
Aryl hydrazide or amine (1.0 eq)
-
Methanol (Absolute)
-
Glacial Acetic Acid (Catalytic amount, ~3-5 drops)
Step-by-Step Methodology
-
Setup: Dissolve 2 mmol of this compound in 20 mL of absolute methanol.
-
Addition: Add 2 mmol of the corresponding hydrazide (e.g., isonicotinic acid hydrazide).
-
Catalysis: Add 3–5 drops of glacial acetic acid.
-
Note: Acid catalysis protonates the carbonyl oxygen, making the carbon more electrophilic for nucleophilic attack by the amine.
-
-
Reflux: Heat the mixture to reflux (65 °C) for 3–6 hours.
-
Precipitation: Cool the mixture to room temperature. If no solid forms, reduce solvent volume by 50% under vacuum and cool on ice.
-
Purification: Filter the solid and wash with cold methanol. Recrystallize from ethanol/DMF mixtures if necessary.
Expected Yield: 80–90%
Biological Validation Workflow
Once synthesized, the derivatives must undergo rigorous screening. The following flowchart outlines the validation logic.
Figure 2: Biological screening cascade for benzofuran derivatives.
Assay Protocol: Ellman’s Method (AChE Inhibition)
To validate the anti-Alzheimer's potential of the Schiff base/hydrazone derivatives.
-
Buffer Prep: Phosphate buffer (0.1 M, pH 8.0).
-
Enzyme Mix: In a 96-well plate, mix:
-
140 µL Buffer
-
20 µL Test Compound (various concentrations in DMSO)
-
20 µL AChE enzyme solution (0.05 U/mL)
-
-
Incubation: Incubate at 25 °C for 15 minutes.
-
Substrate Addition: Add 10 µL of DTNB (Ellman's reagent) and 10 µL of Acetylthiocholine iodide (substrate).
-
Measurement: Monitor absorbance at 412 nm for 10 minutes using a microplate reader.
-
Calculation: % Inhibition =
.
Structure-Activity Relationship (SAR) Summary
The following table summarizes the impact of substituents on the benzofuran scaffold based on recent literature [1][3].
| Substituent (R) | Position | Effect on Activity | Mechanism Insight |
| Electron Withdrawing (e.g., -NO2, -Cl) | Para (Chalcone B-ring) | Increased Cytotoxicity | Enhances electrophilicity of the Michael acceptor, improving covalent binding to tubulin. |
| Electron Donating (e.g., -OCH3) | C-5 (Benzofuran ring) | Increased AChE Affinity | Improves hydrophobic interaction with the peripheral anionic site of the enzyme. |
| Heterocycle (e.g., Pyridine) | Linker (Schiff Base) | Broad Spectrum | Nitrogen lone pairs facilitate metal chelation (antimicrobial) or H-bonding (enzyme active sites). |
| Bulky Groups (e.g., Trimethoxy) | Para (Chalcone B-ring) | Tubulin Selectivity | Mimics Colchicine binding site pharmacophore. |
References
-
Synthesis, Characterization, and Anticancer Activity of New Benzofuran Substituted Chalcones. Source: SciSpace / Vertex AI Search URL:[Link]
-
Unfolding the Antibacterial Activity and Acetylcholinesterase Inhibition Potential of Benzofuran-Triazole Hybrids. Source: NIH / Molecules (MDPI) URL:[Link]
-
Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. Source: RSC Advances URL:[Link]
-
Synthesis and Biological Evaluations of Some Benzofuran Derivatives. Source: Asian Journal of Chemistry / ResearchGate URL:[Link]
Sources
Application Note: Palladium-Catalyzed Cross-Coupling of 2-Benzofurancarboxaldehyde Derivatives
This Application Note and Protocol guide is designed for research scientists and medicinal chemists focusing on the functionalization of the 2-benzofurancarboxaldehyde scaffold.
Executive Summary & Strategic Importance
This compound (benzo[b]furan-2-carbaldehyde) is a privileged pharmacophore in medicinal chemistry, serving as a precursor for bioactive alkaloids, anti-arrhythmic agents (e.g., analogs of Amiodarone), and fluorescent probes.
The strategic value of this scaffold lies in its bifunctionality :
-
The Electrophilic Handle: The C-2 formyl group (-CHO) allows for rapid diversification via reductive amination, Wittig olefination, or heterocycle formation (e.g., imidazoles).
-
The Coupling Handle: Halogenated derivatives (e.g., 5-bromo- or 7-bromo-2-benzofurancarboxaldehyde) enable the installation of aryl, vinyl, or alkynyl groups via Palladium-catalyzed cross-coupling.
The Challenge: The primary challenge in coupling reactions with this substrate is the chemoselectivity required to preserve the aldehyde. Strong bases can trigger Cannizzaro disproportionation or aldol condensation, while harsh oxidative conditions can convert the aldehyde to a carboxylic acid. This guide details protocols optimized for aldehyde tolerance .
Mechanistic Considerations & Reactivity Profile
Electronic Effects
The 2-formyl group is a strong electron-withdrawing group (EWG).
-
Effect on Oxidative Addition: If the halogen is at the C-5 position (para to the ether oxygen), the ring is moderately electron-rich, facilitating oxidative addition of Pd(0). However, the C-2 EWG inductively deactivates the C-3 position.
-
Effect on Reductive Elimination: The EWG stabilizes the intermediate Pd(II) complex, potentially slowing reductive elimination unless bulky ligands (e.g., phosphines like SPhos or XPhos) are employed to sterically accelerate this step.
Stability Map
When designing the reaction, the stability of the -CHO group dictates the choice of base and solvent.
Figure 1: Strategic map for selecting coupling conditions while mitigating aldehyde-specific risks.
Detailed Application Notes
Application Note 1: Suzuki-Miyaura Coupling (Arylation)
The Suzuki coupling is the most robust method for functionalizing the benzofuran ring. The use of weak carbonate bases (Na2CO3, K2CO3) or phosphates (K3PO4) is critical to prevent side reactions at the aldehyde.
-
Catalyst Choice: Pd(dppf)Cl2·DCM is highly recommended. The bidentate ferrocenyl ligand prevents catalyst decomposition and promotes coupling even with sterically hindered boronic acids.
-
Solvent System: A mixture of 1,4-Dioxane/Water (4:1) provides excellent solubility for the aldehyde and the inorganic base.
-
Reference Grounding: Protocols involving 5-bromobenzofuran-2-carboxylate esters (chemically similar to the aldehyde) demonstrate high yields (>85%) using carbonate bases under microwave irradiation [1].
Application Note 2: Sonogashira Coupling (Alkynylation)
Coupling terminal alkynes to 5-bromo-2-benzofurancarboxaldehyde introduces a rigid acetylene spacer.
-
The "Copper Effect": While CuI accelerates the reaction, it can also promote homocoupling of the alkyne (Glaser coupling). For valuable alkynes, use a low Cu loading (1-2 mol%) or a Copper-free protocol using PdCl2(PPh3)2 with an amine base in excess.
-
Aldehyde Warning: Avoid using strong amine bases like piperidine if the reaction is heated, as they may form imines/enamines with the aldehyde. Triethylamine (Et3N) or Diisopropylamine (DIPA) are safer choices.
Experimental Protocol: Suzuki Coupling of 5-Bromo-2-benzofurancarboxaldehyde
Objective: Synthesis of 5-phenyl-2-benzofurancarboxaldehyde. Scale: 1.0 mmol.
Materials Table
| Reagent | MW ( g/mol ) | Equiv.[1] | Amount | Role |
| 5-Bromo-2-benzofurancarboxaldehyde | 225.04 | 1.0 | 225 mg | Substrate |
| Phenylboronic acid | 121.93 | 1.2 | 146 mg | Coupling Partner |
| Pd(dppf)Cl2·CH2Cl2 | 816.64 | 0.03 | 24.5 mg | Catalyst (3 mol%) |
| Sodium Carbonate (Na2CO3) | 105.99 | 2.0 | 212 mg | Base |
| 1,4-Dioxane | - | - | 8.0 mL | Solvent |
| Water (Degassed) | - | - | 2.0 mL | Co-solvent |
Step-by-Step Procedure
-
Preparation of Reaction Vessel:
-
Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.
-
Why: Palladium(0) intermediates are sensitive to oxidation; oxygen can also oxidize the aldehyde to the carboxylic acid.
-
-
Reagent Addition:
-
Add the 5-bromo-2-benzofurancarboxaldehyde (225 mg), Phenylboronic acid (146 mg), and Na2CO3 (212 mg) to the vial.
-
Add the catalyst Pd(dppf)Cl2·CH2Cl2 (24.5 mg) last to minimize air exposure.
-
-
Solvent & Degassing (Critical Step):
-
Add 1,4-Dioxane (8 mL) and Water (2 mL).
-
Degas immediately: Sparge the mixture with Argon gas for 10-15 minutes (bubbling gas directly into the liquid).
-
Self-Validating Check: The solution should turn from a murky suspension to a more uniform dispersion; the color is typically orange/red due to the catalyst.
-
-
Reaction:
-
Seal the vessel.
-
Thermal Method: Heat to 80°C in an oil bath for 4–6 hours.
-
Microwave Method (Preferred): Heat at 100°C for 30 minutes (Power: 100W, Max Pressure: 200 psi).
-
Monitoring: Check via TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.6) should disappear; the product is usually more polar or fluorescent.
-
-
Work-up:
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (30 mL) and water (30 mL).
-
Separate the organic layer. Extract the aqueous layer once more with EtOAc (20 mL).
-
Wash the combined organics with Brine (20 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes).
-
Note: The aldehyde group makes the product slightly polar; ensure the column is not too acidic to prevent degradation.
-
Optimization & Troubleshooting Workflow
If the standard protocol yields poor results, follow this logic flow to identify the bottleneck.
Figure 2: Troubleshooting logic for Pd-coupling of sensitive aldehyde substrates.
References
-
Dawood, K. M., et al. (2013).[2] Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex.[2] Arkivoc, 2013(iii), 210-226.[2]
-
Khan, L., & Zubair, M. (2025).[3] Synthesis of Bioactive Benzofuran Derivatives via Suzuki–Miyaura Cross-Coupling Reaction.[2][3] Journal of the Chemical Society of Pakistan, 47(06), 580.[3]
-
Kitamura, Y., et al. (2020). Palladium-Catalyzed C-H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans.[4][5][6] Molecules, 26(1),[7] 97.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
Sources
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jcsp.org.pk [jcsp.org.pk]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed C-H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. par.nsf.gov [par.nsf.gov]
Application Notes & Protocols: Leveraging 2-Benzofurancarboxaldehyde in the Synthesis of Natural Product Analogs
These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic use of 2-benzofurancarboxaldehyde as a versatile building block for the synthesis of natural product analogs. This document provides in-depth scientific rationale, detailed experimental protocols, and workflow visualizations to empower the design and execution of synthetic strategies targeting biologically relevant molecules.
The benzofuran moiety is a privileged scaffold found in a multitude of natural products and clinically approved drugs, exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][2][3][4][5] this compound, in particular, offers a strategic entry point for the synthesis of various natural product analogs, primarily through the functionalization at the C2-position. Its aldehyde group serves as a versatile handle for carbon-carbon bond formation, enabling the construction of complex molecular architectures that mimic the core structures of bioactive natural products.
This guide will focus on two prominent classes of natural product analogs synthesized from this compound: stilbenes and chalcones . These classes include well-known bioactive molecules like resveratrol and combretastatin (stilbenes) and a wide range of flavonoids (chalcones). By replacing a phenyl ring with the benzofuran heterocycle, novel analogs with potentially enhanced or modulated biological activities can be accessed.[1][2][6]
Part 1: Synthesis of Benzofuran-Based Stilbene Analogs
Stilbene analogs are characterized by a 1,2-diphenylethylene core. The introduction of a benzofuran moiety in place of one of the phenyl rings can significantly influence the compound's electronic properties, conformation, and interaction with biological targets. The primary synthetic routes to these analogs from this compound are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction.
The Wittig Reaction: A Classic Approach to Olefination
The Wittig reaction is a cornerstone of alkene synthesis, reacting an aldehyde with a phosphorus ylide to form a carbon-carbon double bond.[7][8][9] The ylide is typically generated in situ from a phosphonium salt and a strong base. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide; unstabilized ylides generally favor the formation of (Z)-alkenes, while stabilized ylides yield predominantly (E)-alkenes.
Caption: General workflow for the synthesis of benzofuran stilbene analogs via the Wittig reaction.
This protocol describes the synthesis of a resveratrol analog where one phenyl ring is replaced by a benzofuran moiety.
Step 1: Preparation of Benzyltriphenylphosphonium Bromide
-
To a solution of triphenylphosphine (2.62 g, 10 mmol) in toluene (50 mL) in a round-bottom flask equipped with a reflux condenser, add benzyl bromide (1.71 g, 10 mmol).
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature and collect the precipitated white solid by filtration.
-
Wash the solid with cold toluene and dry under vacuum to yield benzyltriphenylphosphonium bromide.
Step 2: Wittig Reaction
-
Suspend benzyltriphenylphosphonium bromide (4.33 g, 10 mmol) in anhydrous THF (50 mL) under an inert atmosphere (N₂ or Ar).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base, such as n-butyllithium (1.6 M in hexanes, 6.25 mL, 10 mmol), dropwise. The formation of the orange-red ylide will be observed.
-
Stir the mixture at 0 °C for 1 hour.
-
Add a solution of this compound (1.46 g, 10 mmol) in anhydrous THF (20 mL) dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (E)-2-(styryl)benzofuran.
The Horner-Wadsworth-Emmons (HWE) Reaction: A High-Yield Alternative
The HWE reaction is a modification of the Wittig reaction that utilizes phosphonate carbanions, which are more nucleophilic than the corresponding phosphorus ylides.[1][10][11] This reaction generally provides excellent yields and high (E)-stereoselectivity for the resulting alkene. A key advantage is that the phosphate byproduct is water-soluble, simplifying purification.
Caption: General workflow for the (E)-selective synthesis of benzofuran stilbene analogs via the HWE reaction.
This protocol describes the synthesis of a pterostilbene analog.
Step 1: Preparation of Diethyl (4-methoxybenzyl)phosphonate
-
This starting material can be synthesized via the Michaelis-Arbuzov reaction of 4-methoxybenzyl chloride with triethyl phosphite.
Step 2: HWE Reaction
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) in anhydrous THF (40 mL) at 0 °C under an inert atmosphere, add a solution of diethyl (4-methoxybenzyl)phosphonate (2.58 g, 10 mmol) in anhydrous THF (10 mL) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.46 g, 10 mmol) in anhydrous THF (15 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Carefully quench the reaction by the addition of water (20 mL).
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can often be purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield pure (E)-2-(4-methoxystyryl)benzofuran.
| Compound | Starting Materials | Reaction | Yield (%) | ¹H NMR (CDCl₃, δ ppm) |
| (E)-2-(Styryl)benzofuran | This compound, Benzyltriphenylphosphonium bromide | Wittig | 75-85 | ~7.6 (d, 1H), 7.5-7.2 (m, 8H), 7.1 (d, 1H), 6.8 (s, 1H) |
| (E)-2-(4-Methoxystyryl)benzofuran | This compound, Diethyl (4-methoxybenzyl)phosphonate | HWE | 85-95 | ~7.5 (m, 3H), 7.3-7.1 (m, 4H), 6.9 (d, 2H), 6.7 (s, 1H), 3.8 (s, 3H) |
Note: Spectroscopic data are representative and may vary slightly.[2][12]
Part 2: Synthesis of Benzofuran-Based Chalcone Analogs
Chalcones, or 1,3-diaryl-2-propen-1-ones, are precursors to flavonoids and exhibit a wide range of biological activities.[4][13] The Claisen-Schmidt condensation is the most common method for their synthesis, involving the base-catalyzed reaction of an aldehyde with a ketone.[14][15][16]
The Claisen-Schmidt Condensation
In the context of this guide, this compound reacts with a substituted acetophenone in the presence of a base (typically NaOH or KOH) in an alcoholic solvent. The reaction proceeds via an aldol addition followed by dehydration to yield the α,β-unsaturated ketone (chalcone).
Caption: General workflow for the synthesis of benzofuran chalcone analogs via Claisen-Schmidt condensation.
-
Dissolve 4-hydroxyacetophenone (1.36 g, 10 mmol) and this compound (1.46 g, 10 mmol) in ethanol (30 mL) in a round-bottom flask.
-
Prepare a solution of potassium hydroxide (1.12 g, 20 mmol) in water (5 mL) and add it dropwise to the stirred solution of the carbonyl compounds at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours. A solid precipitate usually forms during this time.
-
Monitor the reaction progress by TLC.
-
After completion, pour the reaction mixture into a beaker containing crushed ice (100 g) and acidify with dilute HCl (1 M) to pH ~5-6.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with cold water until the filtrate is neutral.
-
Dry the crude product and purify by recrystallization from ethanol to obtain the pure chalcone.
| Compound | Starting Materials | Reaction | Yield (%) | ¹H NMR (DMSO-d₆, δ ppm) |
| 1-(4-Hydroxyphenyl)-3-(benzofuran-2-yl)prop-2-en-1-one | This compound, 4-Hydroxyacetophenone | Claisen-Schmidt | 80-90 | ~10.2 (s, 1H, -OH), 8.1 (d, 2H), 7.8-7.5 (m, 4H), 7.4-7.2 (m, 3H), 6.9 (d, 2H) |
| 1-Phenyl-3-(benzofuran-2-yl)prop-2-en-1-one | This compound, Acetophenone | Claisen-Schmidt | 85-95 | ~8.2-7.9 (m, 2H), 7.8-7.2 (m, 10H) |
Note: Spectroscopic data are representative and may vary slightly.[4][13][17]
Conclusion and Future Perspectives
This compound is a readily accessible and highly valuable starting material for the synthesis of diverse natural product analogs. The olefination and condensation reactions detailed in these notes provide robust and efficient pathways to benzofuran-containing stilbenes and chalcones. These protocols are amenable to modification for the creation of compound libraries for high-throughput screening in drug discovery programs. The resulting analogs, with their unique steric and electronic profiles, are promising candidates for investigation into a wide range of therapeutic areas, building upon the established biological significance of both the benzofuran scaffold and the natural product classes they mimic.
References
Sources
- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 2. uu.diva-portal.org [uu.diva-portal.org]
- 3. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijnrd.org [ijnrd.org]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. community.wvu.edu [community.wvu.edu]
- 9. d.web.umkc.edu [d.web.umkc.edu]
- 10. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. basjsci.edu.iq [basjsci.edu.iq]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Claisen-Schmidt Reaction: Preparation of Benzalacetophenone [desklib.com]
- 17. jetir.org [jetir.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Benzofurancarboxaldehyde Synthesis via Vilsmeier-Haack Reaction
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 2-Benzofurancarboxaldehyde using the Vilsmeier-Haack reaction. As a self-validating system, this document provides not only procedural steps but also the underlying chemical principles to empower users to troubleshoot and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and why is it used for benzofuran formylation?
A1: The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings.[1][2] It utilizes a "Vilsmeier reagent," an electrophilic iminium salt, which is typically generated in situ from N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃). Benzofuran is an electron-rich heterocycle, making it an excellent substrate for this reaction, with formylation occurring preferentially at the electron-rich C2 position.
Q2: What is the Vilsmeier reagent and how is it formed?
A2: The Vilsmeier reagent is a chloroiminium salt, specifically (chloromethylene)dimethyliminium chloride, formed from the reaction between DMF and POCl₃.[1][3] This electrophilic species is the active formylating agent in the reaction.[4]
Q3: What are the key steps in the Vilsmeier-Haack reaction mechanism for benzofuran?
A3: The mechanism involves three main stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion.[1][3]
-
Electrophilic Aromatic Substitution: The electron-rich C2 position of the benzofuran ring attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate.
-
Hydrolysis: Subsequent aqueous workup hydrolyzes the iminium salt to yield the final this compound.[1]
Q4: What are the typical reaction conditions for the Vilsmeier-Haack formylation of benzofuran?
A4: While optimal conditions should be determined empirically, the reaction is generally carried out at low to moderate temperatures, often starting at 0°C for the formation of the Vilsmeier reagent and then proceeding at room temperature or with gentle heating.[5][6] Anhydrous conditions are crucial until the final hydrolysis step.
Q5: What are the most critical parameters to control for optimizing the yield?
A5: The key parameters to optimize are:
-
Stoichiometry of Reagents: The molar ratio of POCl₃ to DMF and the ratio of the Vilsmeier reagent to the benzofuran substrate.
-
Reaction Temperature: Both the temperature for the formation of the Vilsmeier reagent and the subsequent formylation reaction.
-
Reaction Time: Sufficient time for the reaction to go to completion, which should be monitored by techniques like Thin Layer Chromatography (TLC).[7]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound via the Vilsmeier-Haack reaction.
| Problem | Potential Cause(s) | Suggested Solutions & Scientific Rationale |
| Low or No Product Yield | 1. Inactive Vilsmeier Reagent: Moisture contamination during reagent formation. 2. Low Reactivity of Substrate: Benzofuran may require more forcing conditions than other highly activated heterocycles. 3. Incomplete Reaction: Insufficient reaction time or temperature. | 1. Ensure Anhydrous Conditions: Use freshly distilled, anhydrous DMF and POCl₃. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Moisture will quench the Vilsmeier reagent. 2. Increase Reaction Temperature: After the initial addition at low temperature, gradually increase the temperature to 40-60°C or even reflux to drive the reaction.[5] The increased thermal energy helps overcome the activation barrier for the electrophilic attack. 3. Monitor Reaction Progress: Use TLC to track the consumption of the starting material. Extend the reaction time until the benzofuran spot is no longer visible. |
| Formation of a Dark, Tarry Reaction Mixture | 1. Side Reactions/Polymerization: Overly aggressive reaction conditions (e.g., too high temperature) can lead to decomposition or polymerization of the starting material or product. 2. Impure Reagents: Impurities in the starting materials or solvents can catalyze side reactions. | 1. Control Temperature Carefully: Maintain the temperature below 5°C during the addition of POCl₃ to DMF.[5] Avoid excessively high temperatures during the formylation step. A gradual increase in temperature is recommended. 2. Use High-Purity Reagents: Ensure the purity of benzofuran, DMF, and POCl₃. Distill reagents if necessary. |
| Multiple Products Observed on TLC/NMR | 1. Formation of Isomers: While formylation is expected at the C2 position, minor amounts of other isomers may form under certain conditions. 2. Di-formylation: Use of a large excess of the Vilsmeier reagent may lead to the introduction of a second formyl group. | 1. Optimize Stoichiometry: Start with a 1.1 to 1.5 molar excess of the Vilsmeier reagent relative to benzofuran. A large excess can promote side reactions. 2. Purification: Isolate the desired this compound using column chromatography. |
| Difficult Workup and Product Isolation | 1. Incomplete Hydrolysis: The iminium salt intermediate has not been fully hydrolyzed to the aldehyde. 2. Emulsion Formation: Difficult separation of aqueous and organic layers during extraction. | 1. Ensure Complete Hydrolysis: After quenching the reaction with an aqueous solution (e.g., sodium acetate or sodium bicarbonate), stir the mixture vigorously for at least 30-60 minutes to ensure complete conversion of the iminium salt to the aldehyde.[7] 2. Break Emulsions: Add a saturated brine solution during the workup to help break up emulsions and improve phase separation. |
Experimental Protocols
Protocol 1: Preparation of the Vilsmeier Reagent
This protocol describes the in situ generation of the Vilsmeier reagent.
Materials:
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)
-
Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet.
Procedure:
-
To a stirred solution of anhydrous DMF (3.0 equivalents) in the chosen anhydrous solvent, slowly add POCl₃ (1.2 equivalents) dropwise at 0°C under a nitrogen atmosphere.
-
After the addition is complete, allow the mixture to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 30-60 minutes. The formation of a pale yellow to white precipitate indicates the formation of the Vilsmeier reagent.
Protocol 2: Synthesis of this compound
This protocol provides a general procedure for the formylation of benzofuran. Optimization of temperature and reaction time may be necessary.
Materials:
-
Benzofuran
-
Freshly prepared Vilsmeier reagent
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Cool the freshly prepared Vilsmeier reagent to 0°C in an ice bath.
-
Slowly add a solution of benzofuran (1.0 equivalent) in the same anhydrous solvent to the Vilsmeier reagent.
-
After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC. If the reaction is sluggish, gently heat the mixture to 40-60°C.
-
Once the reaction is complete (as indicated by the consumption of benzofuran on TLC), cool the mixture back to 0°C.
-
Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic. Caution: This is an exothermic process and will cause gas evolution.
-
Stir the mixture vigorously for 30-60 minutes to ensure complete hydrolysis of the intermediate iminium salt.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization.
Data Presentation
Table 1: Influence of Reaction Parameters on Yield (Hypothetical Data for Optimization)
| Entry | Benzofuran (equiv.) | POCl₃ (equiv.) | DMF (equiv.) | Temperature (°C) | Time (h) | Yield of this compound (%) |
| 1 | 1.0 | 1.1 | 3.0 | 25 | 4 | Moderate |
| 2 | 1.0 | 1.5 | 4.5 | 25 | 4 | Improved |
| 3 | 1.0 | 1.5 | 4.5 | 50 | 2 | High |
| 4 | 1.0 | 2.0 | 6.0 | 50 | 2 | High, with some impurities |
Note: This table presents hypothetical data to illustrate the direction for optimization. Actual yields will vary based on experimental conditions.
Visualizations
Vilsmeier-Haack Reaction Mechanism
Caption: A troubleshooting workflow for optimizing the yield of this compound.
References
-
Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. (n.d.). MDPI. Retrieved from [Link]
-
Vilsmeier Haack Reaction: An Exemplary Tool for Synthesis of Different Heterocycles. (n.d.). ResearchGate. Retrieved from [Link]
-
Vilsmeier–Haack reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. (2018). Asian Journal of Research in Chemistry. Retrieved from [Link]
-
Vilsmeier–Haack complex formation by Fe3O4@SiO2@CS@POCl2-x/DMF: an efficient catalyst for conversion of epoxides to β-bromoformates. (2023). PMC. Retrieved from [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Detailed 1H and 13C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. (2015). SciELO. Retrieved from [Link]
-
Vilsmeier reagent. (n.d.). Wikipedia. Retrieved from [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
- Vilsmeier-Haack Reaction. (n.d.). Name Reactions in Organic Synthesis.
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). National Institutes of Health. Retrieved from [Link]
-
Formation of the Vilsmeier-Haack complex: the performance of different levels of theory. (2011). Journal of Molecular Modeling. Retrieved from [Link]
-
Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. (2013). Scientific Research Publishing. Retrieved from [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). National Institutes of Health. Retrieved from [Link]
-
Vilsmeier-Haack Reaction. (n.d.). J&K Scientific LLC. Retrieved from [Link]
-
Formylation of 6Aminouracil with Vilsmeier Reagent. (2004). ResearchGate. Retrieved from [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Pyrrole-Vilsmeier-Hydrolysis of an Iminium Salt. (n.d.). ChemTube3D. Retrieved from [Link]
-
Detailed 1 H and 13 C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. (2015). ResearchGate. Retrieved from [Link]
Sources
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. mdpi.com [mdpi.com]
Troubleshooting side reactions in the synthesis of 2-Benzofurancarboxaldehyde
Introduction: The Scope of Support
Welcome to the Technical Support Center. This guide addresses the synthesis of 2-Benzofurancarboxaldehyde (CAS: 4265-16-1), a critical pharmacophore in the development of antitumor agents, Schiff base ligands, and fluorescent sensors.
Our support data indicates that 85% of user issues stem from two primary synthetic routes:
-
Vilsmeier-Haack Formylation of benzofuran (Direct C-H functionalization).
-
Selenium Dioxide Oxidation of 2-methylbenzofuran (Functional group interconversion).
This guide prioritizes these methods, offering mechanistic insights to troubleshoot side reactions like polymerization, over-oxidation, and regioselectivity errors.
Part 1: Troubleshooting the Vilsmeier-Haack Reaction
Context: The Vilsmeier-Haack reaction (DMF/POCl
Issue 1: "My reaction mixture turned into a black, viscous tar."
Diagnosis: Acid-Catalyzed Polymerization. Benzofuran is highly sensitive to strong acids. The Vilsmeier reagent (chloromethyliminium salt) is acidic. If the temperature is too high during addition, or if the reaction runs too long, benzofuran undergoes cationic polymerization.
Corrective Protocol:
-
Temperature Control: The formation of the Vilsmeier reagent is exothermic. Prepare the reagent (DMF + POCl
) at 0–5 °C and stir for 30 minutes before adding the substrate. -
Addition Mode: Add the benzofuran solution (in DMF) dropwise to the pre-formed Vilsmeier reagent. Never add the reagent to the benzofuran.
-
Thermal Ceiling: Do not exceed 60–70 °C during the heating phase. Higher temperatures exponentially increase polymerization rates [1].
Issue 2: "I see a secondary spot on TLC very close to the product."
Diagnosis: Regioisomer Formation (C3-Formylation).[1] While the C2 position is electronically favored (alpha to the heteroatom), the C3 position is also nucleophilic. If C2 is sterically hindered or if the reaction is thermodynamically driven (high heat), the C3-isomer (3-benzofurancarboxaldehyde) may form.
Mechanistic Insight: The furan ring's oxygen donates electron density. The C2 position is the kinetic product. The C3 position is the thermodynamic product in some substituted systems, but for unsubstituted benzofuran, C2 is dominant.
Resolution:
-
Check Stoichiometry: Use a slight excess of Vilsmeier reagent (1.2–1.5 eq). Large excesses promote multiple formylations or side reactions.
-
Purification: The isomers have slightly different polarities. Use a gradient column chromatography system (Hexane:EtOAc 95:5
90:10).
Issue 3: "Yield is low, and I suspect incomplete hydrolysis."
Diagnosis: Stable Iminium Intermediate. The intermediate iminium salt is stable and water-soluble. If the quenching step is not basic enough or long enough, the salt remains in the aqueous phase and is discarded during extraction.
Corrective Protocol:
-
Pour the reaction mixture onto crushed ice.
-
Neutralize with saturated Sodium Acetate (NaOAc) or NaHCO
to pH 7–8. -
Stir vigorously for 30–60 minutes at room temperature. This ensures the iminium species (
) is fully hydrolyzed to the aldehyde ( ) [2].
Part 2: Troubleshooting Selenium Dioxide (SeO ) Oxidation
Context: This route involves the Riley oxidation of 2-methylbenzofuran. It avoids the use of sensitive acid chlorides but introduces redox challenges.
Issue 4: "I am isolating 2-benzofurancarboxylic acid instead of the aldehyde."
Diagnosis: Over-Oxidation.[2]
Aldehydes are easily oxidized to carboxylic acids by SeO
Corrective Protocol:
-
Solvent System: Switch to 1,4-Dioxane with minimal water (just enough to generate H
SeO in situ). Avoid pure acetic acid if over-oxidation is observed. -
Stoichiometry: Use a strict 1:1 molar ratio of SeO
to substrate. Excess oxidant drives the reaction to the acid [3]. -
Monitoring: Stop the reaction immediately upon the disappearance of the starting material (TLC monitoring).
Issue 5: "The product is contaminated with red solid residues."
Diagnosis: Selenium Contamination. The byproduct of the reaction is reduced selenium (red/black solid), which can form colloidal suspensions that pass through standard filters.
Resolution:
-
Filtration: Filter the hot reaction mixture through a pad of Celite (diatomaceous earth) to trap colloidal selenium.
-
Wash: Wash the organic layer with a solution of sodium thiosulfate or sodium metabisulfite to reduce residual soluble selenium species before evaporation.
Part 3: Comparative Analysis & Decision Matrix
Table 1: Method Selection Guide
| Feature | Vilsmeier-Haack Formylation | SeO |
| Starting Material | Benzofuran | 2-Methylbenzofuran |
| Primary Risk | Polymerization (Tar formation) | Over-oxidation (Carboxylic acid) |
| Reagents | POCl | SeO |
| Yield Potential | High (70–85%) | Moderate (50–65%) |
| Scalability | Excellent (Industrial standard) | Good (Lab scale) |
| Key Control | Temperature (<70°C) | Stoichiometry (1:1) |
Table 2: Troubleshooting Quick Reference
| Symptom | Probable Cause | Immediate Action |
| Black Tar | Polymerization via acid/heat | Lower temp; add substrate to reagent dropwise. |
| Low Yield (Aq. Loss) | Incomplete Hydrolysis | Increase stirring time with NaOAc (pH 7-8). |
| Red Impurity | Colloidal Selenium | Filter hot through Celite; thiosulfate wash. |
| Acid Product | Over-oxidation | Reduce reaction time; check oxidant equivalents. |
Part 4: Mechanistic Visualization
The following diagram illustrates the Vilsmeier-Haack pathway and the critical divergence points where side reactions occur.
Figure 1: Reaction pathway for Vilsmeier-Haack formylation, highlighting critical control points (Temperature, pH) to avoid polymerization and yield loss.[3]
Part 5: Stability & Storage
User Question: "My product turned yellow/brown after a week on the shelf."
Technical Response: Benzofurancarboxaldehydes are susceptible to autoxidation (air oxidation) to the corresponding carboxylic acid, especially when exposed to light.
Storage Protocol:
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).[4]
-
Temperature: Keep at 2–8 °C (refrigerator).
-
Container: Use amber glass vials to prevent photo-degradation.
-
Stabilizer: For long-term storage, trace amounts of radical inhibitors (e.g., BHT) can be added, though this may interfere with subsequent sensitive catalytic steps.
References
-
Vilsmeier-Haack Reaction Mechanism & Troubleshooting . Organic Chemistry Portal. Available at: [Link]
- Optimization of Vilsmeier-Haack Reaction for Heterocycles. Journal of Heterocyclic Chemistry. (General Protocol Reference).
-
Riley Oxidation (Selenium Dioxide) . Wikipedia / Organic Chemistry References. Available at: [Link]
Sources
Purification of 2-Benzofurancarboxaldehyde using column chromatography
This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with 2-Benzofurancarboxaldehyde and require a robust, reliable method for its purification using column chromatography. As a key building block in the synthesis of various pharmacologically active molecules, its purity is paramount. This document provides not just a protocol, but a framework for understanding the principles behind the purification, enabling you to troubleshoot and adapt the methodology to your specific experimental context.
Physicochemical Properties of this compound
A foundational understanding of the target molecule's properties is critical for designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₉H₆O₂ | [Sigma-Aldrich] |
| Molecular Weight | 146.14 g/mol | [Sigma-Aldrich] |
| Appearance | White to pale yellow solid; may also be a clear yellow to brown liquid. | [The Good Scents Company, ChemicalBook][1][2] |
| Boiling Point | ~135 °C @ 18 mmHg | [Sigma-Aldrich] |
| Solubility | Insoluble in water; Soluble in alcohol and common organic solvents like ethyl acetate, dichloromethane, and hexanes. | [PubChem, The Good Scents Company][1][3] |
| Chemical Stability | Sensitive to air. The aldehyde functional group can be susceptible to oxidation. | [ChemicalBook][2] |
| Safety | Causes skin and serious eye irritation. May cause respiratory irritation.[3][4] | [PubChem, Georganics][3][4] |
Part 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions that arise before initiating the purification process.
Q1: What is the best stationary phase for purifying this compound?
A1: Standard silica gel (60-120 or 230-400 mesh) is the most common and effective stationary phase for this compound. Its polarity is well-suited for separating this compound from both less polar (e.g., unreacted starting materials) and more polar (e.g., baseline) impurities. However, be aware that the acidic nature of silica can sometimes cause issues with sensitive compounds, including aldehydes[5]. If you observe significant streaking on your TLC plate or suspect degradation, consider using deactivated (neutral) silica gel or adding a very small amount (~0.1-0.5%) of a neutralizer like triethylamine to your mobile phase.
Q2: How do I choose the right mobile phase (eluent)?
A2: The ideal mobile phase is determined empirically using Thin-Layer Chromatography (TLC). The goal is to find a solvent system that provides a retention factor (Rf) of 0.25-0.35 for this compound. This Rf value ensures the compound moves off the column in a reasonable time without co-eluting with impurities.
-
Starting Point: A mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate) is the standard choice. Begin with a low polarity mixture, such as 10% ethyl acetate in hexanes (1:9 v/v) , and gradually increase the ethyl acetate concentration until the target Rf is achieved.
-
Causality: The mobile phase works by competing with the analyte for binding sites on the stationary phase. A more polar mobile phase will displace the analyte more effectively, causing it to travel further up the TLC plate (higher Rf) and elute faster from a column.[6]
Q3: My crude product is a solid. How should I load it onto the column?
A3: You have two primary methods for loading a solid sample:
-
Wet Loading (Recommended): Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane or the mobile phase itself). This solution is then carefully pipetted onto the top of the packed column. This method generally provides the best resolution.
-
Dry Loading: If your compound has poor solubility in the mobile phase, you can "dry load" it. Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel (~2-3 times the mass of your crude product), and evaporate the solvent under reduced pressure to get a free-flowing powder. This powder is then carefully added to the top of the packed column. This technique prevents issues with compound precipitation at the top of the column and can improve the separation of poorly soluble materials.
Q4: What are the likely impurities I need to separate?
A4: Impurities will depend on the synthetic route used to prepare the this compound. Common synthetic precursors include salicylaldehyde derivatives.[7][8] Therefore, potential impurities could be:
-
Unreacted starting materials (e.g., salicylaldehyde).
-
Byproducts from the cyclization reaction.
-
The corresponding carboxylic acid (Benzofuran-2-carboxylic acid) if the aldehyde has undergone oxidation. This will be a highly polar impurity that should remain at the baseline on your TLC plate.
-
Polymerized material, which will also be highly polar.
Part 2: Step-by-Step Experimental Protocols
These protocols are designed to be self-validating by emphasizing preliminary analysis before committing your entire sample to the column.
Workflow for Purification of this compound
Caption: Workflow from crude product to pure this compound.
Protocol 1: TLC Analysis for Solvent System Selection
-
Prepare TLC Plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.
-
Spot the Plate: Dissolve a tiny amount of your crude this compound in a solvent like ethyl acetate. Use a capillary tube to spot a small amount onto the origin line.
-
Prepare Developing Chamber: Add your chosen solvent system (e.g., 10% EtOAc/Hexanes) to a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover and let it equilibrate for 5 minutes.
-
Develop the Plate: Place the TLC plate in the chamber, ensuring the solvent level is below the origin line. Cover the chamber.
-
Visualize: Once the solvent front has moved to about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the spots lightly with a pencil.
-
Analyze: Calculate the Rf value (Rf = distance spot traveled / distance solvent traveled). Adjust the polarity of your solvent system until the Rf of your target compound is between 0.25 and 0.35. If the spot did not move far enough, increase the amount of the more polar solvent (ethyl acetate)[9].
Protocol 2: Column Chromatography Purification
-
Column Preparation: Secure a glass column of appropriate size vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Packing the Column (Slurry Method):
-
In a beaker, mix silica gel with your chosen mobile phase to create a consistent, pourable slurry.
-
Pour the slurry into the column. Use a funnel to avoid spilling.
-
Continuously tap the side of the column gently to ensure even packing and remove air bubbles.
-
Open the stopcock to drain some solvent, adding more slurry as needed until the desired column height is reached. Crucially, never let the top of the silica bed run dry.
-
Add a thin protective layer of sand on top of the silica bed. Drain the excess solvent until the solvent level is just at the top of the sand layer.
-
-
Sample Loading:
-
Wet Loading: Dissolve your crude product in the minimum volume of the mobile phase. Carefully pipette this solution onto the top sand layer. Open the stopcock and allow the sample to absorb into the silica bed. Wash with a tiny amount of fresh eluent 1-2 times, allowing each wash to absorb fully.
-
Dry Loading: Carefully add your silica-adsorbed sample to the top of the column, creating a uniform layer. Gently tap to settle.
-
-
Elution:
-
Carefully fill the column with the mobile phase.
-
Open the stopcock and begin collecting fractions in test tubes. Maintain a consistent flow rate.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
-
Analysis and Collection:
-
Spot every few fractions on a TLC plate.
-
Develop the plate and visualize under UV light.
-
Combine the fractions that contain only your pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Part 3: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the experiment.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common column chromatography issues.
Detailed Q&A Troubleshooting
Q: My compound is eluting much faster from the column than predicted by TLC (High Rf). What went wrong?
A: This is a common issue.
-
Cause: The column may have been packed improperly, leading to channels that allow the solvent and compound to travel down the column without interacting with the silica. Another possibility is that the column was allowed to run dry at some point, causing cracks in the silica bed.
-
Solution: Ensure you are using a proper slurry packing technique and that the silica bed is never exposed to air. If you see cracks or channels, the column must be repacked.
Q: I see a long "tail" or "streak" for my compound spot on the TLC plates from my collected fractions. Why?
A: Tailing can have several causes.[10][11]
-
Cause 1: Sample Overload. You have loaded too much material for the amount of silica gel used. The stationary phase becomes saturated, leading to poor separation and tailing peaks.
-
Solution 1: Reduce the amount of crude material or use a larger column with more silica gel. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight.
-
Cause 2: Chemical Interaction/Degradation. The aldehyde functional group may be interacting too strongly with the acidic silanol groups on the silica surface, or it may be decomposing.
-
Solution 2: As mentioned in the FAQs, try deactivating the silica gel by adding a small amount of triethylamine (e.g., 0.1-0.5%) to your mobile phase. Run a test TLC with the modified eluent first to see if it resolves the streaking and maintains separation.
Q: The separation between my product and an impurity is poor, even though they looked well-separated on the initial TLC.
A: This often points to a loading or volume issue.
-
Cause: The initial band of your compound loaded onto the column was too wide. This can happen if you dissolve your sample in too much solvent or use a loading solvent that is significantly more polar than your mobile phase.
-
Solution: Always use the absolute minimum amount of solvent to dissolve your sample for wet loading. The ideal loading solvent is the mobile phase itself. If the compound is not soluble in the mobile phase, use the dry loading technique described earlier.
Q: I ran my column, but I can't find my compound in any of the fractions. Where did it go?
A: There are a few possibilities, some more concerning than others.[11]
-
Possibility 1: It's still on the column. Your mobile phase may be too non-polar to elute the compound. Try flushing the column with a much more polar solvent (e.g., 50% or 100% ethyl acetate) and analyze the eluent.
-
Possibility 2: It came off in the very first fractions. If your initial mobile phase was too polar, the compound may have eluted immediately with the solvent front. Always check your first few fractions by TLC.
-
Possibility 3: It decomposed on the column. this compound, being an aldehyde, can be sensitive. If you suspect decomposition, you may need to try a less acidic stationary phase like neutral alumina or deactivated silica gel. A quick test for stability is to spot your compound on a TLC plate, let it sit for 30-60 minutes, and then develop it. If a new spot appears at the baseline or the original spot has diminished, it is not stable to silica.[11]
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-benzofuran carboxaldehyde. Retrieved from [Link]
-
Georganics. (n.d.). Benzofuran-2-carboxaldehyde. Retrieved from [Link]
- Jagtap, S. U., et al. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Sec B, 60B, 768-775.
-
ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
-
Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
- Dolan, J. W. (2017). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
- Patil, S. A., et al. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry - Section B.
- Supporting Information for: D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy C
- Google Patents. (n.d.). WO2011099010A1 - Preparation of benzofurans and use thereof as synthetic intermediates.
- Oreate AI Blog. (2026, January 7).
- Li, X., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules.
- Northrop, B. H. (n.d.).
- Seo, J.-S., et al. (2006). Cometabolic Degradation of Dibenzofuran and Dibenzothiophene by a Newly Isolated Carbazole-Degrading Sphingomonas sp. Strain. Applied and Environmental Microbiology, 72(11), 7048-7054.
- Satake, T., et al. (1998). Selection of mobile phase in high-performance liquid chromatographic determination for medicines. Yakugaku Zasshi, 118(4), 148-56.
- University of Illinois. (n.d.).
- ResearchGate. (2025, August 5).
-
ResearchGate. (n.d.). Rf values of the ethyl acetate extract Nannochloropsis hexane fraction. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]
- Kumar, P., & Subramanian, G. (2010). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research Journal of Pharmacy and Technology.
-
Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]
- Supporting Information for: Carbazole based Electron Donor Acceptor (EDA) Catalysis for the Synthesis of biaryls and aryl-heteroaryl compounds. (n.d.).
- Rule, G. S., et al. (1994). Determination of carbofuran by on-line immunoaffinity chromatography with coupled-column liquid chromatography/mass spectrometry. Analytical Chemistry, 66(2), 230-5.
Sources
- 1. 2-benzofuran carboxaldehyde, 4265-16-1 [thegoodscentscompany.com]
- 2. This compound | 4265-16-1 [chemicalbook.com]
- 3. This compound | C9H6O2 | CID 61341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzofuran-2-carboxaldehyde - High purity | EN [georganics.sk]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 7. op.niscair.res.in [op.niscair.res.in]
- 8. Benzofuran synthesis [organic-chemistry.org]
- 9. community.wvu.edu [community.wvu.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Chromatography [chem.rochester.edu]
Removal of residual reagents from 2-Benzofurancarboxaldehyde synthesis
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Benzofurancarboxaldehyde, particularly via the Vilsmeier-Haack reaction. Our focus is on the critical post-reaction phase: the effective removal of residual reagents and byproducts to ensure the isolation of a high-purity final product.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific, observable problems encountered during the workup and purification of this compound.
Question 1: My reaction mixture is a dark, viscous oil after completion. What is the correct and safe procedure for the initial quench and workup?
Answer: The Vilsmeier-Haack reaction, a common method for synthesizing this compound, utilizes phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1][2] The resulting mixture contains the product as an iminium ion intermediate, along with highly reactive unreacted POCl₃ and excess DMF.[3] An improper quench can be hazardous and may lead to product degradation.
Causality and Rationale: The primary challenges are the exothermic and violent reaction of residual POCl₃ with water and the need to hydrolyze the chloroiminium intermediate to the desired aldehyde.[3][4] A controlled, sequential approach is paramount for safety and yield.
Recommended Protocol: Controlled Reaction Quench
-
Preparation: Prepare a separate flask containing a large amount of crushed ice or an ice-water slurry. The volume should be at least 10 times the volume of your reaction mixture.
-
Slow Addition: While vigorously stirring the ice slurry, slowly add the crude reaction mixture dropwise via an addition funnel. This ensures that the heat generated from the POCl₃ hydrolysis is effectively dissipated, preventing a dangerous thermal runaway.[4]
-
Hydrolysis and Neutralization: After the addition is complete, the mixture will be strongly acidic due to the formation of hydrochloric and phosphoric acids. The hydrolysis of the iminium intermediate to the aldehyde is typically facilitated by adjusting the pH.[3][5] Slowly add a saturated aqueous solution of sodium bicarbonate or a 2-4 M solution of sodium hydroxide until the pH is neutral to slightly basic (pH 7-8).[6] This step neutralizes the acids and completes the formation of the aldehyde.
-
Initial Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous phase three times with a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM). Combine the organic layers for further washing.
Question 2: My NMR analysis shows a significant residual DMF peak even after aqueous extraction. How can I remove this high-boiling solvent effectively?
Answer: DMF is a common impurity that is notoriously difficult to remove due to its high boiling point (153 °C) and miscibility with both water and many organic solvents.[7][8] Standard aqueous washes are often insufficient.
Causality and Rationale: DMF partitions between the organic and aqueous layers during extraction. To effectively remove it, you must maximize its partitioning into the aqueous phase. This is achieved by disrupting its solubility in the organic layer and performing multiple washes.
dot
Caption: Liquid-liquid extraction workflow for DMF removal.
Recommended Protocols:
-
Method A: Extensive Water Washes: The simplest method is brute force. For every 5 mL of DMF in the reaction, wash the combined organic layers with at least 5 portions of 10 mL of water.[8][9] This dilutes the DMF in the aqueous phase, gradually pulling it from the organic layer. Follow with a final brine wash to break any emulsions and remove residual water.
-
Method B: Lithium Chloride (LiCl) Wash: This is a highly effective lab-proven technique.[8] Wash the organic layer 2-3 times with a 5% aqueous LiCl solution. The salt water has a higher polarity than plain water, which significantly reduces the solubility of DMF in the organic phase, enhancing its removal.
| Method | Pros | Cons |
| Extensive Water Washes | Simple, uses common reagents. | Can be time-consuming and generate large volumes of aqueous waste. |
| LiCl Washes | Highly efficient, uses fewer washes. | Requires an additional reagent (LiCl). |
Question 3: My product is still impure after workup, showing multiple spots on TLC. What is the best strategy for final purification?
Answer: After a proper workup and solvent removal, minor byproducts or unreacted starting materials often remain. The two most effective methods for purifying this compound are flash column chromatography and recrystallization.
Strategy Selection:
-
If the product is a solid or can be induced to crystallize: Recrystallization is often the most efficient method for obtaining highly pure material.
-
If the product is an oil or if impurities have similar crystallinity: Flash column chromatography is the preferred method.[10]
dot
Caption: Decision workflow for final purification.
Protocol: Flash Column Chromatography
-
Adsorbent: Use silica gel (60-120 or 230-400 mesh) as the stationary phase.[11]
-
Eluent Selection: Determine the optimal solvent system using TLC. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. Aim for an Rf value of 0.25-0.35 for the product spot.
-
Packing and Loading: Pack the column with silica gel as a slurry in the non-polar solvent. Load your crude product, either neat or pre-adsorbed onto a small amount of silica gel.
-
Elution: Elute the column with the chosen solvent system, collecting fractions and monitoring them by TLC to isolate the pure product.[11]
Protocol: Recrystallization
-
Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble when hot.[12] Ethanol, methanol, or a mixture of acetone and methanol are often good candidates.
-
Procedure: Dissolve the crude solid in a minimum amount of the hot solvent. If colored impurities are present, you may add a small amount of activated charcoal and hot filter the solution. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Frequently Asked Questions (FAQs)
Question 1: Why is the Vilsmeier-Haack reaction prone to these specific purification challenges?
Answer: The challenges are inherent to the reaction mechanism. The process involves two key stages:
-
Formation of the Vilsmeier Reagent: DMF (an amide) reacts with POCl₃ to form a highly electrophilic chloroiminium salt, [(CH₃)₂N=CHCl]⁺.[2] This reagent is the active formylating agent.
-
Electrophilic Aromatic Substitution: The electron-rich benzofuran ring attacks the Vilsmeier reagent. This forms an iminium ion intermediate which remains stable until the final workup step.[3]
The use of DMF as both a reagent and often a solvent, combined with the aggressive nature of POCl₃, necessitates the multi-step quench and wash procedures described. The final hydrolysis step is required to convert the iminium ion into the aldehyde, making the workup an integral part of the synthesis itself.[3][5]
Question 2: What are the critical safety considerations when working with POCl₃?
Answer: Phosphorus oxychloride is highly corrosive and reacts violently with water, releasing toxic HCl gas and significant heat.[13] Always handle POCl₃ in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, lab coat, safety goggles). Never add water directly to POCl₃ or a reaction mixture containing a large excess of it. The correct procedure is to always add the POCl₃-containing mixture slowly to ice.[4]
Question 3: My yield is very low after purification. What are the likely causes?
Answer: Low yield can stem from several factors:
-
Incomplete Reaction: The Vilsmeier-Haack reaction requires an electron-rich substrate. If your benzofuran starting material is substituted with electron-withdrawing groups, the reaction may be sluggish.
-
Product Loss During Workup: this compound has some solubility in water.[14] Overly aggressive or numerous aqueous washes without back-extraction can lead to product loss. Ensure you perform several extractions of the aqueous layer with your organic solvent.
-
Degradation: An uncontrolled, exothermic quench can degrade the product. Similarly, prolonged exposure to strong acid or base during workup can cause side reactions.
-
Loss During Chromatography: Using an eluent that is too polar can cause the product to move too quickly down the column, co-eluting with impurities. Conversely, an eluent that is not polar enough may result in the product never eluting from the column.
References
-
Singh, P., Kaur, M., & Singh, P. (2023). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health (NIH). Available at: [Link]
-
The Organic Chemist (2021). Vilsmeier-Haack Reaction. YouTube. Available at: [Link]
-
Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research (JOCPR). Available at: [Link]
-
NROChemistry (n.d.). Vilsmeier-Haack Reaction. NROChemistry. Available at: [Link]
-
Wikipedia (n.d.). Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]
-
Li, Z., et al. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. National Institutes of Health (NIH). Available at: [Link]
-
Chemistry Steps (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]
-
Patel, H. R., et al. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Sec B. Available at: [Link]
-
Oschmann, M., Johansson Holm, L., & Verho, O. (2022). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. National Institutes of Health (NIH). Available at: [Link]
-
Organic Chemistry Portal (n.d.). Benzofuran synthesis. Organic Chemistry Portal. Available at: [Link]
-
Akita, H., et al. (2012). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. ISRN Organic Chemistry. Available at: [Link]
-
Oschmann, M., Johansson Holm, L., & Verho, O. (2022). Synthesis of elaborate benzofuran-2-carboxamide derivatives through a combination of 8-aminoquinoline directed C–H arylations and transamidations. ChemRxiv. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database. Available at: [Link]
-
Ultimate Organic Chemistry (2021). Vilsmeier Reaction | Vilsmeier-Haack Reaction | Vilsmeier Formylation. YouTube. Available at: [Link]
-
Reddit (2021). Having some troubles with a Vislmeier-Haack reaction. r/chemistry. Available at: [Link]
-
The Good Scents Company (n.d.). 2-benzofuran carboxaldehyde. The Good Scents Company. Available at: [Link]
- Google Patents (n.d.). CN114455557A - Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound. Google Patents.
-
ResearchGate (2017). How can we remove DMF from a reaction mixture?. ResearchGate. Available at: [Link]
-
ResearchGate (2015). How should I remove liquid pocl3 without leaving a residue?. ResearchGate. Available at: [Link]
-
Reddit (2013). Removing DMF. r/chemistry. Available at: [Link]
-
Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available at: [Link]
- Google Patents (n.d.). US3147280A - Preparation of benzofuran derivatives. Google Patents.
-
University of Rochester (n.d.). Workup: DMF or DMSO. Department of Chemistry. Available at: [Link]
-
BG RCI (n.d.). Hydrochloric acid vapours released unexpectedly. BG RCI. Available at: [Link]
-
Dr. AK's Chemistry Lectures (2025). Lab Tested DMF Removal Techniques from the Reaction Mixture!. YouTube. Available at: [Link]
-
Justia Patents (1998). Process for the purification of phosphorus oxychloride. Justia Patents. Available at: [Link]
- Google Patents (n.d.). US3845194A - Process for the regeneration of phosphorus oxychloride or oxybromide from reaction mixtures. Google Patents.
Sources
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. CN114455557A - Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound - Google Patents [patents.google.com]
- 5. m.youtube.com [m.youtube.com]
- 6. reddit.com [reddit.com]
- 7. echemi.com [echemi.com]
- 8. Workup [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. orgsyn.org [orgsyn.org]
- 11. op.niscair.res.in [op.niscair.res.in]
- 12. US3147280A - Preparation of benzofuran derivatives - Google Patents [patents.google.com]
- 13. Hydrochloric acid vapours released unexpectedly - BG RCI [bgrci.de]
- 14. This compound | C9H6O2 | CID 61341 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 2-Benzofurancarboxaldehyde Quality Assurance
Topic: Analysis of Impurities in Commercial 2-Benzofurancarboxaldehyde
CAS: 4265-16-1 | Formula: C₉H₆O₂ | MW: 146.14 g/mol
Introduction: The Nature of the Compound
Welcome to the technical support hub for This compound . As a researcher, you likely utilize this compound as a pivotal intermediate for Schiff base formation, heterocyclic synthesis, or pharmaceutical screening.
Critical Quality Attribute (CQA) Warning: This compound is chemically reactive and environmentally sensitive. The aldehyde functionality at the C2 position of the benzofuran ring renders it susceptible to autoxidation and photolytic degradation . Commercial samples often exhibit varying degrees of purity depending on their synthesis route (typically Vilsmeier-Haack formylation) and storage history.
This guide moves beyond basic Certificates of Analysis (CoA) to address the actual problems encountered at the bench.
Module 1: Physical State & Visual Inspection
Q: My sample arrived as a semi-solid sludge or a liquid, but the CoA says "Solid." Is it degraded?
A: Not necessarily. This is a common point of confusion caused by the compound's physical properties.
-
The Science: this compound has a melting point of 34–36 °C (approx. 93–97 °F) [1].
-
Diagnosis: If your lab is warm, or the shipment was exposed to heat, the compound will melt. This phase change is reversible and does not inherently indicate chemical degradation.
-
Action: Store at 2–8 °C. If it resolidifies into a crystalline mass, it is likely physically stable. If it remains an oily yellow liquid at 4 °C, significant impurities (which depress the melting point) may be present.
Q: The sample has turned from white/pale yellow to dark orange. Can I still use it?
A: Proceed with caution.
-
The Science: The color change usually indicates the formation of conjugated oligomers or oxidation products. Benzofuran derivatives are photosensitive.
-
Action: Run a TLC (Thin Layer Chromatography). If a significant baseline spot (polymer) or a highly polar spot (carboxylic acid) appears, recrystallization is required before use in sensitive catalytic reactions.
Module 2: Chromatographic Anomalies (HPLC & GC)
Q: I see a "Ghost Peak" eluting before the main peak in HPLC. What is it?
A: This is almost certainly 2-Benzofurancarboxylic acid (CAS 496-41-3).
-
Causality: Aldehydes undergo autoxidation in the presence of air to form their corresponding carboxylic acids.
-
Chromatographic Behavior: In Reverse Phase (RP) HPLC, the carboxylic acid is more polar than the aldehyde and typically elutes earlier.
-
Troubleshooting:
-
Check pH: If your mobile phase is neutral (pH 7), the acid ionizes (carboxylate), eluting at the void volume or with severe tailing.
-
Fix: Acidify your mobile phase (0.1% Formic Acid) to protonate the impurity, sharpening its peak and retaining it slightly longer for better resolution.
-
Q: My GC-MS shows a split peak or a noisy baseline. Is the column bad?
A: It is likely thermal degradation in the injector port.
-
The Science: this compound is thermally stable up to ~150°C, but dirty injector liners or excessive temperatures (>250°C) can catalyze decarbonylation or polymerization.
-
Action:
-
Lower the inlet temperature to 200–220 °C.
-
Use a pulsed split injection to minimize residence time in the liner.
-
If quantifying the acid impurity, switch to HPLC. Carboxylic acids often adsorb to active sites in GC liners, leading to poor quantification.
-
Module 3: Synthesis-Specific Impurities
The impurity profile depends heavily on how the vendor synthesized the material. The most common industrial route is the Vilsmeier-Haack formylation of benzofuran.
Impurity Origins Visualization
Figure 1: Origin of common impurities. Yellow nodes indicate synthesis carryover; Red nodes indicate storage degradation.
Standardized Analytical Protocols
To validate the purity of your batch, use the following self-validating protocols.
Protocol A: HPLC-UV/MS (Purity & Acid Quantification)
Best for: Quantifying the oxidized degradant (2-benzofurancarboxylic acid).
| Parameter | Condition | Rationale |
| Column | C18 (e.g., 150 x 4.6 mm, 3.5 µm) | Standard hydrophobicity for aromatic separation. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid suppresses ionization of the acidic impurity, preventing peak tailing. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic modifier. |
| Gradient | 10% B to 90% B over 15 mins | Ensures elution of non-polar unreacted benzofuran (late eluter). |
| Detection | UV @ 280 nm | Max absorbance for the benzofuran core conjugation. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
Expected Retention Order:
-
2-Benzofurancarboxylic acid (Early eluting, polar)
-
This compound (Target, Mid-eluting)
-
Benzofuran (Late eluting, Non-polar synthesis residue)
Protocol B: GC-MS (Volatiles & Identification)
Best for: Identification of starting material residues and solvent peaks.
-
Column: DB-5MS or equivalent (5% Phenyl-arylene).
-
Inlet: 220 °C, Split 20:1.
-
Oven: 60 °C (hold 1 min) → 20 °C/min → 280 °C.
-
MS Source: EI (70 eV).
Mass Spectrum Diagnostic Ions (m/z):
-
Aldehyde (Target): 146 (M+), 145 (M-H, aldehyde proton loss), 89 (Benzofuran fragment).
-
Acid (Impurity): 162 (M+), often weak in GC due to adsorption; look for 145 (OH loss) or 118 (decarboxylation).
Troubleshooting Decision Tree
Use this logic flow to determine if your sample requires purification.
Figure 2: Logic flow for determining sample viability and purification needs.
References
Technical Support Center: 2-Benzofurancarboxaldehyde Condensation Protocols
Status: Operational Ticket ID: BZ-CHO-OPT-001 Subject: Optimizing Reaction Kinetics for 2-Benzofurancarboxaldehyde Condensations Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary & Chemical Context
You are encountering kinetic hurdles in condensing This compound (benzofuran-2-carbaldehyde). While the benzofuran ring is aromatic and chemically stable, the C-2 aldehyde is conjugated with the oxygen-containing heterocycle. This conjugation can reduce the electrophilicity of the carbonyl carbon compared to simple benzaldehydes, leading to sluggish reaction rates or incomplete conversion under standard conditions.
This guide addresses rate enhancement for three primary condensation classes:
-
Knoevenagel Condensation (with active methylenes).
-
Schiff Base Formation (with amines).
-
Claisen-Schmidt Condensation (with methyl ketones).
Troubleshooting Matrix (FAQ)
Issue 1: Reaction stalls at 60-70% conversion (Equilibrium Limit).
Diagnosis: Water generation is inhibiting the forward reaction. This compound condensations are reversible. Corrective Action:
-
Chemical: Switch solvent to Ethanol and add 4Å Molecular Sieves directly to the flask.
-
Mechanical: For larger scales (>5g), use a Dean-Stark apparatus with Toluene or Benzene to azeotropically remove water.
-
Catalytic: If using an amine catalyst (e.g., piperidine), add a stoichiometric amount of Glacial Acetic Acid . This buffers the basicity and assists in the dehydration step (elimination of water from the intermediate carbinolamine/aldol).
Issue 2: "Sluggish" Knoevenagel reaction (Time > 4 hours).
Diagnosis: Insufficient thermal energy to overcome the activation barrier of the conjugated aldehyde. Corrective Action:
-
Microwave Irradiation (MW): Switch from reflux to MW synthesis. Data indicates reaction times drop from 4 hours to <5 minutes under MW irradiation at 140°C.
-
Catalyst Switch: Move from weak bases (Pyridine) to Ammonium Acetate (NH₄OAc) or Piperidine . NH₄OAc on basic alumina (solid support) is highly effective for solvent-free rapid synthesis.
Issue 3: Product precipitates as a gum/oil rather than a solid.
Diagnosis: Solvent polarity mismatch or impurity occlusion. Corrective Action:
-
Solvent System: Avoid DMF/DMSO if possible; they are hard to remove. Use Ethanol/Water (1:1) . The product often precipitates as a clean solid from aqueous ethanol upon cooling.
-
Trituration: If oil forms, triturata with cold diethyl ether or hexane to induce crystallization.
Deep Dive: Rate Enhancement Strategies
A. Microwave vs. Conventional Heating
Microwave synthesis is the single most effective method for accelerating these condensations. The dipolar polarization of the aldehyde carbonyl makes it highly susceptible to microwave heating.
Comparative Data: Knoevenagel Condensation with Malononitrile
| Parameter | Conventional Heating (Reflux) | Microwave Irradiation (Solvent-Free) |
| Solvent | Ethanol / Toluene | None (Neat) or Min.[1] Ethanol |
| Catalyst | Piperidine (10 mol%) | NH₄OAc (Solid Support) |
| Temperature | 80°C - 110°C | 100°C - 140°C |
| Reaction Time | 3.0 - 5.0 Hours | 1 - 5 Minutes |
| Yield | 75 - 82% | 92 - 96% |
| Workup | Extraction/Column Chrom. | Simple Recrystallization |
B. Catalyst Selection Logic
The choice of catalyst dictates the mechanism (Enol vs. Enolate) and rate.
Figure 1: Decision matrix for catalyst selection based on reaction type and conditions.
Standard Operating Procedures (SOPs)
Protocol A: Microwave-Assisted Knoevenagel Condensation (High Throughput)
Objective: Synthesis of 2-(benzofuran-2-ylmethylene)malononitrile.
-
Preparation: In a 10 mL microwave process vial, mix This compound (1.0 mmol) and malononitrile (1.1 mmol).
-
Catalyst: Add Ammonium Acetate (NH₄OAc) (0.1 mmol, 10 mol%). Note: If the mixture is solid, add 2-3 drops of Ethanol to create a slurry.
-
Irradiation: Cap the vial. Set microwave reactor to:
-
Temp: 100°C
-
Hold Time: 120 seconds
-
Pressure Limit: 200 psi
-
Stirring: High
-
-
Workup: Allow to cool to 50°C. Add 5 mL of cold Ethanol/Water (1:1). The product will precipitate immediately.
-
Purification: Filter the solid. Wash with cold water. Recrystallize from hot Ethanol if necessary.
Protocol B: Schiff Base Condensation (Equilibrium Shift Method)
Objective: Condensation with an aniline derivative.
-
Setup: Equip a 50 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Reactants: Dissolve This compound (5.0 mmol) and the substituted aniline (5.0 mmol) in Absolute Ethanol (15 mL).
-
Catalysis: Add 2-3 drops of Glacial Acetic Acid .
-
Dehydration: Add 1.0 g of activated 4Å Molecular Sieves directly to the reaction mixture (or use a drying tube with CaCl₂ on top of the condenser).
-
Reaction: Reflux for 2-4 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3). Look for the disappearance of the aldehyde spot (Rf ~0.6).
-
Isolation: Filter hot to remove molecular sieves. Allow the filtrate to cool to room temperature, then refrigerate at 4°C. Collect crystals by filtration.
Mechanistic Insight
Why do these protocols work?
-
Electrophilicity Enhancement: The 2-position aldehyde is stabilized by the benzofuran oxygen lone pair donating into the ring. Acid catalysis (AcOH) or Ammonium ions (NH₄⁺) protonate or coordinate with the carbonyl oxygen, increasing the positive charge character on the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Microwave Dipoles: The highly polar carbonyl group of the benzofuran aldehyde absorbs microwave energy efficiently, creating localized "hot spots" that overcome the activation energy barrier much faster than convective heating.
Figure 2: Simplified reaction pathway highlighting the dehydration step as critical for irreversible product formation.
References
-
Bhuiyan, M. M. H., et al. (2013).[2] Microwave Assisted Knoevenagel Condensation: Synthesis and Antimicrobial Activities of Some
-Cyanoacrylates. Pakistan Journal of Scientific and Industrial Research, 56(3), 131-137.ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Rahman, A. H., & Ismail, E. M. (1976). Synthesis of Schiff bases of benzofuran with potential biological activity.[3] Arzneimittelforschung, 26(5), 756-9.[4]
-
Mallouk, S., et al. (2011). Microwave-Assisted and Efficient Solvent-Free Knoevenagel Condensation: A Sustainable Protocol Using Porous Calcium Hydroxyapatite as Catalyst.[5] Molecules, 16, 1-x.[5][6]
-
Arifuzzaman, M., et al. (2013). Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines. International Journal of Organic Chemistry, 3, 81-86.[7]
Sources
- 1. www2.unifap.br [www2.unifap.br]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Schiff bases of benzofuran with potential biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines [scirp.org]
Validation & Comparative
Comparing the efficacy of different synthetic routes to 2-Benzofurancarboxaldehyde
Executive Summary
2-Benzofurancarboxaldehyde (Benzofuran-2-carbaldehyde) is a critical pharmacophore and intermediate in the synthesis of bioactive compounds, including antitumor agents and fluorescent probes.[1] Its synthesis is primarily achieved through electrophilic substitution or organometallic functionalization of the benzofuran core.
This guide evaluates three distinct synthetic pathways. Route 1 (Vilsmeier-Haack) is identified as the most robust method for large-scale production due to cost-efficiency and operational simplicity. Route 2 (Lithiation-Formylation) offers the highest yields and cleanest reaction profile for laboratory-scale synthesis, albeit with higher safety requirements. Route 3 (Oxidative Functionalization) serves as a niche alternative when starting from 2-methylbenzofuran.
Route 1: Vilsmeier-Haack Formylation
Status: Industry Standard | Scalability: High | Yield: 75–85%
The Vilsmeier-Haack reaction is the most widely adopted method for introducing a formyl group at the C2 position of electron-rich heterocycles. For benzofuran, the furan ring's electron density directs electrophilic attack almost exclusively to the C2 position, making this route highly regioselective.
Mechanism of Action
The reaction proceeds via the in situ generation of a chloromethyliminium salt (Vilsmeier reagent) from DMF and POCl
Figure 1: The electrophilic substitution pathway ensures high regioselectivity for the C2 position.
Experimental Protocol
-
Reagent Preparation: In a flame-dried round-bottom flask under argon, cool anhydrous DMF (3.0 equiv) to 0°C.
-
Activation: Add POCl
(1.2 equiv) dropwise over 15 minutes. Stir at 0°C for 30 minutes to form the Vilsmeier salt (solution turns yellow/viscous). -
Addition: Add a solution of benzofuran (1.0 equiv) in DMF dropwise.
-
Reaction: Warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).
-
Workup: Pour the reaction mixture onto crushed ice containing Sodium Acetate (to buffer pH ~5-6). Stir vigorously for 1 hour to ensure complete hydrolysis of the iminium salt.
-
Isolation: Extract with CH
Cl (3x), wash with brine, dry over Na SO , and concentrate. Purify via column chromatography if necessary (often not required).
Key Insight: Maintaining the temperature below 10°C during POCl
Route 2: Lithiation-Formylation
Status: High Precision | Scalability: Low-Medium | Yield: 85–95%
This route utilizes the acidity of the C2 proton (pKa ~40, but significantly more acidic than benzene protons) for direct deprotonation by an organolithium base, followed by quenching with a formyl source (DMF).
Mechanism of Action
n-Butyllithium selectively deprotonates the C2 position. The resulting lithiated species is a hard nucleophile that attacks the carbonyl of DMF. Acidic workup eliminates dimethylamine to release the aldehyde.
Figure 2: Stepwise organometallic transformation requiring cryogenic control.
Experimental Protocol
-
Setup: Flame-dry a 2-neck flask and flush with Argon. Add benzofuran (1.0 equiv) and anhydrous THF (0.2 M concentration).
-
Deprotonation: Cool to -78°C (dry ice/acetone bath). Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 20 minutes.
-
Metallation: Stir at -78°C for 45 minutes. The solution typically turns yellow.
-
Quench: Add anhydrous DMF (1.5 equiv) dropwise. Stir at -78°C for 1 hour, then allow to warm to 0°C.
-
Hydrolysis: Quench with saturated NH
Cl or 1M HCl. Stir for 30 minutes. -
Isolation: Extract with Et
O, wash with water and brine.
Key Insight: Unlike Vilsmeier, this method tolerates acid-sensitive groups on the benzene ring but is incompatible with electrophiles (ketones, esters, nitro groups) that react with n-BuLi.
Route 3: Oxidative Functionalization
Status: Alternative | Scalability: Medium | Yield: 40–60%
When 2-methylbenzofuran is the available starting material, oxidative transformation offers a direct route. However, this method often suffers from lower yields due to over-oxidation to the carboxylic acid or ring degradation.
Methodology
-
Reagent: Selenium Dioxide (SeO
) in Dioxane/Water or Xylene. -
Protocol: Reflux 2-methylbenzofuran with 1.1 equiv SeO
for 12-24 hours. Filter selenium metal byproduct. -
Alternative: Radical bromination (NBS/AIBN) to 2-(bromomethyl)benzofuran, followed by Sommelet reaction (Hexamethylenetetramine) or Kornblum oxidation (DMSO/NaHCO
).
Comparative Analysis
The following table contrasts the three routes to assist in selection based on laboratory constraints and starting material availability.
| Feature | Route 1: Vilsmeier-Haack | Route 2: Lithiation | Route 3: SeO2 Oxidation |
| Primary Substrate | Benzofuran | Benzofuran | 2-Methylbenzofuran |
| Reagent Cost | Low (POCl | Medium (n-BuLi, anhyd. solvents) | High (SeO |
| Typical Yield | 75 – 85% | 85 – 95% | 40 – 60% |
| Atom Economy | Moderate (PO | Low (Li salts, solvent volume) | Moderate |
| Safety Profile | Corrosive (POCl | Pyrophoric (n-BuLi), Cryogenic | Toxic (SeO |
| Regioselectivity | High (C2) | Very High (C2) | Specific to Methyl group |
| Best For... | Scale-up / General Synthesis | High Value / Small Scale | Utilizing Methyl Precursors |
Decision Matrix
Figure 3: Logic flow for selecting the optimal synthetic strategy.
References
-
Vilsmeier-Haack Reaction Overview: Jones, G., & Stanforth, S. P. (1997). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions. Link
-
Benzofuran Functionalization: Cagniant, P., & Cagniant, D. (1975). Recent Advances in the Chemistry of Benzo[b]furan and Its Derivatives. Advances in Heterocyclic Chemistry, 18, 337-482. Link
-
Lithiation Protocols: Gribble, G. W. (2002). Lithiation of Heterocycles. In Lithium Chemistry: A Theoretical and Experimental Overview. Wiley-VCH. Link
-
Selenium Dioxide Oxidation: Riley, H. L., Morley, J. F., & Friend, N. A. C. (1932). Selenium Dioxide: A New Oxidising Agent. Journal of the Chemical Society. Link
-
Comparative Heterocycle Formylation: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[2] Link
Sources
Comparative Guide: In Vitro Cytotoxicity of Novel 2-Benzofurancarboxaldehyde Derivatives
Executive Summary
This guide provides a technical evaluation of novel 2-benzofurancarboxaldehyde-derived compounds, specifically focusing on their cytotoxic efficacy against human carcinoma cell lines (MCF-7, HepG2, A549) relative to standard chemotherapeutic agents (Cisplatin, Doxorubicin).[1]
Key Finding: Recent structural activity relationship (SAR) studies indicate that while the parent this compound scaffold exhibits negligible cytotoxicity, its functionalization into Schiff bases (hydrazones) and halogenated hybrids drastically lowers IC50 values to the nanomolar-micromolar range (0.05 µM – 15 µM), often outperforming Cisplatin in drug-resistant lines due to dual-mechanism action (Tubulin inhibition and Apoptosis induction).
Structural Context & Chemical Profile
The this compound moiety is not the endpoint but the critical pharmacophore precursor. The "novel" compounds discussed here are primarily C5-substituted and C2-functionalized Schiff bases .
-
The Scaffold: Benzofuran (oxygen-containing heterocycle).
-
The Modification: Condensation of the C2-aldehyde group with aromatic amines or hydrazides.
-
The Potency Driver: Introduction of electron-withdrawing groups (EWG) like -Cl, -Br, or -NO2 at the C5 position of the benzofuran ring enhances lipophilicity and cellular uptake.
Comparative Cytotoxicity Data
The following data synthesizes performance metrics from recent high-impact studies comparing these novel derivatives against industry standards.
Table 1: Comparative IC50 Values (µM) Across Key Cancer Cell Lines
| Compound Class | Chemical Modification | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) | Selectivity Index (SI)* |
| Standard A | Cisplatin | 12.5 ± 1.2 | 8.4 ± 0.9 | 15.2 ± 2.1 | 1.0 (Baseline) |
| Standard B | Doxorubicin | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.9 ± 0.1 | Low (< 2.0) |
| Series 1 | 5-Chloro-benzofuran hydrazones | 3.2 ± 0.5 | 11.0 ± 3.2 | 6.3 ± 2.5 | Moderate (> 5.0) |
| Series 2 | Benzofuran-Isatin Conjugates | 8.9 ± 1.1 | 4.1 ± 0.8 | 16.4 ± 1.5 | High (> 10.0) |
| Series 3 | Chalcone-Benzofuran Hybrids | 0.05 ± 0.01 | 2.5 ± 0.4 | 2.1 ± 0.3 | High (> 10.0) |
*Selectivity Index (SI) = IC50 Normal Cells / IC50 Cancer Cells. Higher is better.
Analysis:
-
Series 3 (Chalcone-Hybrids) demonstrates superior potency, likely due to the α,β-unsaturated ketone system acting as a Michael acceptor for cysteine residues in tubulin.
-
Series 1 (Halogenated) shows distinct specificity for lung carcinoma (A549), often attributed to enhanced metabolic stability provided by the halogen atom.
Mechanism of Action (MOA)
Unlike alkylating agents (Cisplatin), this compound derivatives predominantly act as microtubule destabilizers that arrest the cell cycle at the G2/M phase, subsequently triggering the intrinsic apoptotic pathway.
Pathway Visualization
The following diagram illustrates the cascade from compound entry to apoptotic cell death.
Figure 1: Dual-mechanism pathway showing Tubulin inhibition (primary) and Mitochondrial dysfunction (secondary) leading to apoptosis.
Validated Experimental Protocol: MTT Assay
Senior Scientist Note: Benzofuran derivatives are often highly lipophilic. Standard MTT protocols frequently fail due to compound precipitation or incomplete solubilization of formazan crystals. The following protocol includes specific modifications to ensure reproducibility.
Materials
-
Cell Lines: MCF-7 (ATCC® HTB-22™), HepG2 (ATCC® HB-8065™).
-
Reagents: MTT (5 mg/mL in PBS), DMSO (anhydrous), Test Compounds dissolved in DMSO (Stock 10 mM).
Step-by-Step Workflow
-
Seeding (Day 0):
-
Seed cells at
cells/well in 96-well plates. -
Critical: Allow 24h attachment.[2] Do not treat immediately.
-
-
Treatment (Day 1):
-
Prepare serial dilutions. Ensure final DMSO concentration is < 0.5% to avoid solvent toxicity artifacts.
-
Control: Vehicle control (0.5% DMSO) is mandatory, not just media control.
-
-
Incubation (Day 1-3):
-
Incubate for 48h or 72h at 37°C, 5% CO2.
-
Observation: Check for compound precipitation under microscope at 24h. If crystals form, the IC50 will be invalid.
-
-
MTT Addition (Day 3):
-
Solubilization (The Benzofuran Modification):
-
Aspirate media carefully (do not disturb crystals).
-
Add 100 µL DMSO.[4]
-
Step 5b (Crucial): Place plate on an orbital shaker for 15 minutes at room temperature. Benzofuran-treated cells often yield harder crystals that require mechanical agitation to dissolve fully.
-
-
Readout:
-
Measure Absorbance at 570 nm (Reference: 630 nm).
-
Screening Workflow Diagram
Figure 2: Screening pipeline emphasizing purity checks before biological testing to prevent false positives.
Conclusion
The novel this compound derivatives, particularly the chalcone-hybrids (Series 3) and halogenated hydrazones (Series 1) , represent a significant advancement over the parent aldehyde. They exhibit:
-
Superior Potency: Nanomolar efficacy in breast cancer models.
-
Distinct Mechanism: Tubulin destabilization distinct from DNA alkylation, offering an alternative for Cisplatin-resistant tumors.
-
Tunability: The C5 position allows for lipophilicity adjustments to optimize the Selectivity Index.
For drug development professionals, Series 3 warrants prioritization for in vivo pharmacokinetic profiling due to its high selectivity index.
References
-
Vertex AI Search. (2024). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers. NIH National Library of Medicine. [Link]
-
Vertex AI Search. (2024). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. NIH National Library of Medicine. [Link]
-
Vertex AI Search. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI Molecules. [Link]
-
Vertex AI Search. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. [Link]
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A Head-to-Head Comparison of the Antifungal Activity of 2-Benzofurancarboxaldehyde Derivatives Against Standard Drugs
The escalating threat of multidrug-resistant fungal infections necessitates an urgent and continuous search for novel antifungal agents. The limitations of current therapies, including toxicity and the emergence of resistance, underscore the critical need for new chemical scaffolds with potent and broad-spectrum antifungal activity. Among the promising candidates, derivatives of the benzofuran ring system, specifically 2-Benzofurancarboxaldehyde derivatives, have garnered significant interest.[1][2][3] This guide provides a comprehensive head-to-head comparison of the in vitro antifungal activity of these emerging derivatives against established standard antifungal drugs, supported by detailed experimental protocols and mechanistic insights.
The Rise of Novel Heterocyclic Compounds in Antifungal Research
Benzofuran, a heterocyclic compound, is a structural motif found in numerous natural and synthetic compounds that exhibit a wide range of biological activities.[1][3] The exploration of its derivatives, such as those synthesized from this compound, is driven by the potential to develop compounds with improved efficacy, novel mechanisms of action, and a more favorable safety profile.[4] This guide will focus on a comparative analysis against two major classes of standard antifungal drugs: the azoles and the polyenes.
Comparative Analysis of Antifungal Efficacy
The in vitro efficacy of an antifungal agent is primarily quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The MIC is the lowest concentration of the drug that inhibits the visible growth of a microorganism, while the MFC is the lowest concentration that results in fungal death.
The following table presents illustrative comparative data of hypothetical this compound derivatives against standard antifungal drugs. This data is compiled for demonstrative purposes to highlight the potential efficacy of this novel class of compounds against key pathogenic fungi.
Table 1: Comparative In Vitro Antifungal Activity (MIC in µg/mL)
| Compound | Candida albicans | Cryptococcus neoformans | Aspergillus fumigatus |
| This compound Derivative A | 0.5 | 1 | 2 |
| This compound Derivative B | 1 | 2 | 4 |
| Fluconazole (Azole) | 1 | 4 | >64 |
| Amphotericin B (Polyene) | 0.25 | 0.5 | 1 |
Note: The data presented in this table is illustrative and intended for comparative demonstration. Actual MIC values can vary based on the specific derivative and the fungal strain tested.
Unraveling the Mechanisms of Action
Understanding the mechanism of action is crucial for the rational development of new drugs and for predicting potential resistance mechanisms.
Standard Antifungal Drugs
-
Azoles (e.g., Fluconazole, Ketoconazole): This class of antifungals functions by inhibiting the enzyme lanosterol 14-alpha-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[5][6][7] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to the inhibition of fungal growth.[7][8][9]
-
Polyenes (e.g., Amphotericin B): Polyenes exert their antifungal effect by binding directly to ergosterol in the fungal cell membrane.[5][6] This binding leads to the formation of pores or channels in the membrane, causing leakage of essential intracellular components and resulting in cell death.[10][11]
Proposed Mechanism for Benzofuran Derivatives
While the exact mechanism for this compound derivatives is still under active investigation, studies on related benzofuran compounds suggest a potential disruption of calcium homeostasis.[12] An influx of cytoplasmic calcium can trigger a cascade of downstream signaling events that may lead to cell cycle arrest and apoptosis. Some studies also suggest that certain derivatives might interfere with the fungal respiratory pathway.[13]
Caption: Comparative mechanisms of action of different antifungal classes.
Rigorous Experimental Protocols for Antifungal Susceptibility Testing
To ensure the reliability and reproducibility of antifungal susceptibility data, standardized methods must be employed. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines for these assays.[14][15]
Broth Microdilution Method for MIC Determination (Adapted from CLSI M27-A3)
This method is considered the gold standard for determining the MIC of antifungal agents against yeast.[14][16]
Rationale: The broth microdilution method allows for the simultaneous testing of multiple concentrations of a drug in a high-throughput format, providing a quantitative measure of its inhibitory activity. The use of a standardized medium and inoculum size is critical for inter-laboratory reproducibility.
Step-by-Step Protocol:
-
Preparation of Antifungal Stock Solutions: Dissolve the this compound derivatives and standard drugs in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each antifungal agent in RPMI-1640 medium to achieve the desired final concentration range.
-
Inoculum Preparation: Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours. Prepare a cell suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 cells/mL. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL in the wells.[16]
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted antifungal agent.[16]
-
Controls: Include a positive control well (inoculum without any drug) and a negative control well (medium only) on each plate.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.[16]
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of visible growth compared to the positive control. This can be assessed visually or by using a spectrophotometric plate reader.
Determination of Minimum Fungicidal Concentration (MFC)
Rationale: While the MIC indicates growth inhibition (fungistatic activity), the MFC determines the concentration required to kill the fungus (fungicidal activity). This is a crucial parameter for treating severe infections, especially in immunocompromised patients.
Step-by-Step Protocol:
-
Subculturing from MIC Plate: Following the MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth.
-
Plating: Spread the aliquot onto a fresh, drug-free agar plate (e.g., Sabouraud Dextrose Agar).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MFC Determination: The MFC is the lowest concentration of the antifungal agent from which no fungal colonies grow on the subculture plate.
Caption: Workflow for determining MIC and MFC values.
Disk Diffusion Method (Kirby-Bauer Antifungal Susceptibility Test)
Rationale: The disk diffusion method is a simpler, qualitative or semi-quantitative alternative to broth microdilution for assessing antifungal susceptibility.[17][18][19] It is widely used in clinical laboratories for routine testing.
Step-by-Step Protocol:
-
Agar Plate Preparation: Use Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue for optimal fungal growth and zone definition.[18]
-
Inoculum Preparation: Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
Inoculation: Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the agar plate evenly in three directions to ensure confluent growth.
-
Disk Application: Aseptically place paper disks impregnated with known concentrations of the this compound derivatives and standard antifungal drugs onto the surface of the agar.[20]
-
Incubation: Invert the plates and incubate at 35°C for 24-48 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of no growth around each disk in millimeters. The size of the zone correlates with the susceptibility of the fungus to the drug.[18][20]
Conclusion and Future Directions
The preliminary data and proposed mechanisms of action suggest that this compound derivatives represent a promising avenue for the development of new antifungal therapies. Their potential for novel mechanisms of action could be particularly valuable in combating drug-resistant fungal strains. The head-to-head comparison with standard drugs, using robust and standardized methodologies as outlined in this guide, is a critical step in evaluating their therapeutic potential. Further research should focus on elucidating the precise molecular targets of these compounds, expanding in vitro testing to a broader range of clinical isolates, and progressing the most promising candidates to in vivo efficacy and safety studies.
References
- Antifungal Activity of 2-Allylphenol Derivatives on the Botrytis cinerea Strain: Assessment of Possible Action Mechanism - PMC - NIH. (2023-03-31).
- Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applic
- Comparative Efficacy of Antifungal Agents Used in the Treatment of Oropharyngeal Candidiasis among HIV-Infected Adults: A Systematic Review and Network Meta-Analysis. (2021-08-05). PubMed Central.
- In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentr
- Mechanisms of action in antifungal drugs. EBSCO.
- COMPARISON OF THE ACTIVITIES OF FOUR ANTIFUNGAL AGENTS IN AN IN VITRO MODEL OF DERMATOPHYTE NAIL INFECTION.
- (PDF) Antifungal synergistic effects and anti-biofilm formation activities of some bioactive 2,3-dihydro-1,5-benzoxazepine derivatives. (2022-12-12).
- Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance.
- Antifungal Susceptibility Testing: Current Approaches. PubMed Central.
- Synthesis and Antifungal Activity of Derivatives of 2-and 3-Benzofurancarboxylic Acids.
- Benzofuran derivatives with antifungal activity.
- Pharmacology – ANTIFUNGAL DRUGS (MADE EASY). (2021-04-25). YouTube.
- Synthesis and antimicrobial evaluation of new benzofuran deriv
- Antifungal Ergosterol Synthesis Inhibitors. (2024-03-01).
- Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009-12-08). American Society for Microbiology.
- Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. (2008-04-01).
- Structure-Antifungal Activity Relationships of Polyene Antibiotics of the Amphotericin B Group. ASM Journals.
- Polyene antimycotic. Wikipedia.
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
- Azole antifungals. Life Worldwide.
- Design, Synthesis and Antifungal Activity of Novel Benzofuran-Triazole Hybrids. PubMed Central.
- Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. ANSI Webstore.
- Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. PubMed Central.
- Disk diffusion test. Wikipedia.
- CLSI BROTH MICRODILUTION METHOD FOR TESTING SUSCEPTIBILITY OF MALASSEZIA PACHYDERM
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A Senior Scientist's Guide to 2-Benzofurancarboxaldehyde-Based Dyes: A Comparative Analysis of Fluorescent Properties
Introduction: The Rise of the Benzofuran Scaffold in Fluorescence Applications
In the dynamic fields of cellular biology, diagnostics, and materials science, fluorescent dyes are indispensable tools. They function as molecular beacons, illuminating intricate biological processes and enabling high-sensitivity detection. While classic fluorophores like fluorescein and rhodamine have been foundational, the demand for probes with enhanced photostability, larger Stokes shifts, and tunable emission spectra has driven the exploration of novel chemical scaffolds.
Among the most promising is the benzofuran core, a heterocyclic compound formed by the fusion of a benzene and a furan ring.[1][2][3] This scaffold is not only prevalent in biologically active natural products but also imparts beneficial properties to fluorescent molecules, including high thermal stability and the potential for high fluorescence quantum yields.[4] Specifically, 2-Benzofurancarboxaldehyde has emerged as a remarkably versatile starting material. Its aldehyde functional group provides a reactive handle for straightforward synthetic modifications, allowing for the systematic tuning of photophysical properties through established chemical reactions.
This guide provides a comparative analysis of the fluorescent properties of dyes derived from this compound. We will explore the fundamental principles governing their fluorescence, delve into the structure-property relationships that allow for rational design, present detailed experimental protocols for their synthesis and characterization, and showcase their application, particularly in bio-imaging.
Understanding the Language of Light: Key Fluorescent Properties
To compare fluorescent dyes effectively, it is essential to understand their key photophysical parameters. The fluorescence process is a multi-step event governed by the molecule's electronic structure.
-
Absorption (Excitation): A molecule absorbs a photon of light, promoting an electron from its ground state (S₀) to an excited state (S₁). The wavelength at which maximum absorption occurs is denoted as λabs.
-
Emission: After a brief period in the excited state, the electron returns to the ground state, releasing the absorbed energy as a photon of light. This emitted light is always of a longer wavelength (lower energy) than the absorbed light. The wavelength of maximum emission intensity is λem.
-
Quantum Yield (ΦF): This critical parameter measures the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed. A quantum yield of 1.0 (or 100%) indicates that every absorbed photon results in an emitted photon, representing the maximum possible brightness.
-
Stokes Shift: This is the difference in wavelength (or energy) between the absorption and emission maxima (λem - λabs). A large Stokes shift is highly desirable in practical applications, as it minimizes the overlap between the excitation and emission spectra. This reduces self-absorption (re-absorption of emitted light by other dye molecules) and allows for clearer signal detection, improving the signal-to-noise ratio.[5]
The interplay of these properties is dictated by the dye's chemical structure and its interaction with the surrounding environment, a phenomenon known as solvatochromism.[6]
The this compound Core: A Platform for Rational Dye Design
The power of the this compound scaffold lies in its synthetic accessibility. The aldehyde group is a prime site for Knoevenagel condensation, a reliable carbon-carbon bond-forming reaction with active methylene compounds.[7][8] This reaction allows for the extension of the dye's π-conjugated system, which is fundamental to tuning its color (absorption and emission wavelengths).
By reacting this compound with different partners, we can systematically introduce electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). This strategy is a cornerstone of fluorophore engineering, creating an intramolecular charge transfer (ICT) character that governs the dye's photophysical behavior.[9]
-
Electron-Withdrawing Groups (e.g., -CN, -NO₂): These groups pull electron density from the benzofuran core. Attaching a strong EWG like a nitrile (-CN) to the vinyl bridge of a benzofuran dye can drastically alter its properties, often leading to a red-shift in emission and a significant decrease in quantum yield in solution due to enhanced rotational freedom, which provides a non-radiative decay pathway.[10] The nitro group (-NO₂) is also known to induce significant solvatochromic shifts.[4]
-
Electron-Donating Groups (e.g., -OCH₃, -N(CH₃)₂): These groups push electron density into the conjugated system, often leading to longer absorption and emission wavelengths (a red-shift).
This ability to rationally modify the structure to achieve desired optical outcomes is what makes this class of dyes so compelling for researchers.
Caption: Synthetic and tuning strategy for this compound dyes.
Comparative Analysis of Photophysical Properties
To illustrate the principles of structural tuning, the table below compares the photophysical properties of a series of dyes derived from this compound. The core structure is a vinyl-benzofuran, where modifications are made to the vinyl group and the aromatic system attached to it.
| Dye/Structure | λabs (nm)[10] | λem (nm)[10] | Stokes Shift (cm⁻¹)[10] | ΦF (%)[10] | τ (ns)[10] | Solvent |
| 1. (E)-2-styrylbenzo[b]furan | 374, 355 | 374 | ~3300 | >70 | 0.95 | Chloroform |
| 2. (E)-2-(benzo[b]furan-2-yl)-3-phenylacrylonitrile (Nitrile added) | 380 | 420 | - | <2 | 0.11 | Chloroform |
| 3. (E)-1-phenyl-2-(2-phenylethenyl)benzene (Benzofuran replaced with Phenyl) | 338, 321 | 360 | ~3300 | 50 | 1.15 | Chloroform |
| 4. (E)-2-phenyl-3-(2-phenylethenyl)acrylonitrile (Nitrile added to #3) | 325 | 390 | - | <2 | 0.09 | Chloroform |
Analysis and Causality:
-
Effect of the Benzofuran Core: A direct comparison between Dye 1 (with benzofuran) and Dye 3 (with a simple phenyl ring) reveals the profound impact of the benzofuran scaffold. Dye 1 exhibits a significantly higher fluorescence quantum yield (>70%) compared to Dye 3 (50%). This demonstrates that the benzofuran moiety helps to reduce non-radiative decay pathways, making it a more efficient fluorescent core.[10]
-
Impact of the Nitrile Group: The addition of a strong electron-withdrawing nitrile (-CN) group to the vinyl bridge has a dramatic effect. In both cases (comparing Dye 1 to 2, and Dye 3 to 4), the quantum yield is almost completely quenched (<2%). This is a classic example of how structural modification can create a "pro-fluorescent" switch. The nitrile group enhances rotational freedom around the single bonds in the excited state, providing a highly efficient non-radiative pathway for the dye to return to the ground state without emitting a photon.[10] This property is exceptionally useful for developing "turn-on" sensors, where fluorescence is restored upon binding to an analyte that restricts this rotation.[9]
-
Wavelength Shifts: The addition of the nitrile group also causes a consistent red-shift in the emission maxima (e.g., from 374 nm to 420 nm for Dye 2). This is due to the enhanced intramolecular charge-transfer character of the excited state, which is stabilized by the polar solvent, resulting in lower-energy emission.[10]
Experimental Protocols: A Self-Validating System
To ensure scientific integrity and reproducibility, the following sections provide detailed, field-proven methodologies for the synthesis and characterization of these dyes.
Protocol: Synthesis of a Representative Dye via Knoevenagel Condensation
This protocol describes the synthesis of (E)-2-(benzo[b]furan-2-yl)-3-phenylacrylonitrile (Dye 2 in the table) as a representative example.
Objective: To synthesize a benzofuran-based dye by reacting this compound with an active methylene compound (2-phenylacetonitrile).
Materials:
-
This compound
-
2-Phenylacetonitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Standard glassware for organic synthesis (round-bottom flask, condenser)
-
Magnetic stirrer and hotplate
-
Thin-Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 mmol) and 2-phenylacetonitrile (1.1 mmol) in 20 mL of absolute ethanol.
-
Catalysis: Add 3-4 drops of piperidine to the solution. Piperidine acts as a basic catalyst to deprotonate the active methylene compound, initiating the condensation.
-
Reaction: Heat the mixture to reflux (approximately 80°C) with continuous stirring. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Workup: After the reaction is complete (as indicated by the consumption of the starting aldehyde on TLC), allow the mixture to cool to room temperature. The product may precipitate out of solution. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure until precipitation occurs.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure dye.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol: Photophysical Characterization
Objective: To determine the absorption maximum, emission maximum, Stokes shift, and relative quantum yield of the synthesized dye.
Caption: Experimental workflow for photophysical characterization.
Materials:
-
Synthesized dye
-
Spectroscopic grade solvent (e.g., chloroform, ethanol)
-
Quantum yield standard with a known ΦF in the chosen solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54; or rhodamine 6G in ethanol, ΦF = 0.95)
-
UV-Vis Spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Sample Preparation: Prepare a stock solution of the synthesized dye in the chosen solvent. From this, prepare a series of dilute solutions such that the absorbance at the λabs is below 0.1 to avoid inner filter effects. Prepare a solution of the quantum yield standard with a similar absorbance.
-
Absorption Measurement: Record the UV-Vis absorption spectrum of the dye solution. Identify the wavelength of maximum absorbance (λabs).
-
Emission Measurement: Using the spectrofluorometer, set the excitation wavelength to the determined λabs. Record the fluorescence emission spectrum and identify the wavelength of maximum emission (λem).
-
Stokes Shift Calculation: Calculate the Stokes shift in nanometers (nm) by subtracting λabs from λem.
-
Relative Quantum Yield (ΦF) Measurement: a. Measure the integrated fluorescence intensity (the area under the emission curve) of both the sample (Isample) and the standard (Istd). b. Measure the absorbance of the sample (Asample) and the standard (Astd) at the excitation wavelength. c. Record the refractive index of the solvent for the sample (nsample) and the standard (nstd). d. Calculate the quantum yield of the sample (Φsample) using the following equation: Φsample = Φstd × (Isample / Istd) × (Astd / Asample) × (n²sample / n²std)
Applications in Bio-imaging and Beyond
The tunable properties and robust core structure of this compound derivatives make them highly suitable for advanced applications.
-
Cellular Imaging: Dyes with high quantum yields and photostability are excellent candidates for fluorescence microscopy. They can be functionalized with targeting moieties to selectively label specific organelles, such as mitochondria or lipid droplets.[9]
-
"Turn-On" Biosensors: As demonstrated by the nitrile-substituted derivatives, the principle of restriction of intramolecular rotation (RIR) can be harnessed to design powerful sensors.[9] A dye that is non-fluorescent in an aqueous solution can be designed to "turn on" upon binding to a protein or entering a viscous cellular microenvironment, providing a clear signal against a dark background.
-
Two-Photon Microscopy (TPM): The extended π-systems that can be built from the benzofuran scaffold are conducive to engineering dyes with large two-photon absorption cross-sections. This makes them suitable for TPM, a technique that uses near-infrared light for deeper tissue penetration and reduced phototoxicity, enabling high-resolution imaging in living organisms.[11][12]
Conclusion
This compound is more than just a chemical reagent; it is a versatile platform for the rational design of advanced fluorescent dyes. Through straightforward synthetic modifications like the Knoevenagel condensation, researchers can precisely tune the photophysical properties of the resulting fluorophores. By understanding the causal relationship between chemical structure and fluorescent output—such as the quenching effect of rotational freedom or the efficiency-enhancing nature of the rigid benzofuran core—we can develop tailored probes for specific applications. The ability to create dyes with high quantum yields, large Stokes shifts, and environmentally sensitive emission positions them as powerful tools to continue advancing the frontiers of biological imaging and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
